molecular formula C5H4N4 B129666 5-Aminopyrimidine-2-carbonitrile CAS No. 56621-93-3

5-Aminopyrimidine-2-carbonitrile

Cat. No.: B129666
CAS No.: 56621-93-3
M. Wt: 120.11 g/mol
InChI Key: NOMODHWDBMCWFQ-UHFFFAOYSA-N
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Description

5-Aminopyrimidine-2-carbonitrile is a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research. Its structure serves as a critical precursor and core building block in the synthesis of complex poly-substituted pyrimidine derivatives with significant pharmacological potential. Recent scientific investigations highlight its prominent role in the development of novel anticancer agents. The pyrimidine-5-carbonitrile moiety is a recognized pharmacophore in the design of inhibitors targeting key oncogenic pathways. Specifically, derivatives have been explored as potent inhibitors of Phosphoinositide 3-kinase (PI3K), a pivotal regulator of cell growth and survival often mutated in cancers . Furthermore, this scaffold is integral to the structure of dual inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two critical receptors in cancer cell proliferation and tumor angiogenesis . Research also identifies its application in developing dual-target inhibitors against epigenetic and mitotic regulators, such as BRD4 and PLK1, showcasing its utility in multi-targeted cancer therapy strategies . Beyond oncology, the 5-aminopyrimidine core is a key intermediate in synthesizing ligands for other therapeutically relevant targets, including adenosine receptors (ARs), indicating its broad applicability in neuroscience and cardiovascular research . For synthetic chemists, it enables efficient construction of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-aminopyrimidine-2-carbonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N4/c6-1-5-8-2-4(7)3-9-5/h2-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMODHWDBMCWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480851
Record name 5-Aminopyrimidine-2-carbonitrile
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Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56621-93-3
Record name 5-Amino-2-pyrimidinecarbonitrile
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Record name 5-Aminopyrimidine-2-carbonitrile
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Foundational & Exploratory

5-Aminopyrimidine-2-carbonitrile: A Technical Overview of its Chemical Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data and established chemical properties for 5-Aminopyrimidine-2-carbonitrile are not extensively available in publicly accessible scientific literature. This guide provides calculated properties and summarizes the well-documented synthesis, reactivity, and significant biological activities of the closely related aminopyrimidine-carbonitrile scaffold, which serves as a critical pharmacophore in modern drug discovery.

Core Chemical Properties

While specific experimental values are not available, the fundamental properties of this compound can be calculated based on its chemical structure.

PropertyValueSource
Molecular Formula C₅H₄N₄Calculated
Molecular Weight 120.12 g/mol Calculated
IUPAC Name This compoundN/A
CAS Number Not FoundN/A
Canonical SMILES C1=C(C=NC(=N1)N)C#NCalculated
Topological Polar Surface Area 75.6 Ų[1]
Hydrogen Bond Acceptor Count 4[1]
Hydrogen Bond Donor Count 1Calculated

Note: Data for the isomer 2-Aminopyrimidine-5-carbonitrile (CAS 1753-48-6) is available and shows properties such as a melting point of 300-310 °C (decomposed) and a predicted boiling point of 387.9 °C.[2] These values should not be considered transferable to this compound.

Synthesis and Experimental Protocols

The pyrimidine-5-carbonitrile core is typically synthesized via a multi-component condensation reaction. A general and widely adopted protocol involves the reaction of an appropriate aldehyde, a compound with an active methylene group (like malononitrile), and a binucleophile such as urea, thiourea, or guanidine.[3][4] This approach is valued for its efficiency and ability to generate molecular diversity.

General Experimental Protocol: One-Pot Synthesis of the Pyrimidine-5-Carbonitrile Scaffold

This protocol is a generalized representation based on common methods for synthesizing related structures.[3][4]

  • Reagent Preparation : In a round-bottom flask, equimolar amounts of a selected aldehyde, malononitrile, and urea (or thiourea) are combined.

  • Catalyst and Solvent : A catalyst, such as potassium carbonate or ammonium chloride, is added to the mixture.[3][4] The reaction can be performed in a solvent like absolute ethanol or under solvent-free conditions by heating.[3][4]

  • Reaction Conditions : The reaction mixture is heated under reflux for several hours. Reaction progress is monitored using thin-layer chromatography (TLC).

  • Work-up and Isolation : Upon completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration.

  • Purification : The crude product is washed with a suitable solvent (e.g., cold ethanol or water) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol or DMF/water) to yield the pure pyrimidine-5-carbonitrile derivative.

  • Characterization : The final product's structure and purity are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_purification Purification cluster_product Final Product A Aldehyde (R-CHO) P1 One-Pot Reaction (Catalyst, Heat) A->P1 B Malononitrile B->P1 C Urea / Thiourea C->P1 P2 Filtration & Washing P1->P2 P3 Recrystallization P2->P3 D Pyrimidine-5-carbonitrile Derivative P3->D

Caption: General workflow for the synthesis of pyrimidine-5-carbonitrile derivatives.

Spectroscopic Data Profile (Anticipated)

While experimental spectra for this compound are unavailable, the expected signals in IR and NMR spectroscopy can be inferred from data on analogous structures.[3]

SpectroscopyFeatureExpected Signal Range
IR N-H stretching (amine)3500-3300 cm⁻¹
C≡N stretching (nitrile)2230-2210 cm⁻¹
C=N, C=C stretching (ring)1650-1550 cm⁻¹
¹H NMR Amine protons (-NH₂)δ 6.0-8.0 ppm (broad singlet, D₂O exchangeable)
Pyrimidine ring protonsδ 8.0-9.0 ppm
¹³C NMR Nitrile carbon (-CN)δ 115-120 ppm
Pyrimidine ring carbonsδ 150-170 ppm

Note: These are generalized ranges based on pyrimidine-5-carbonitrile derivatives and may vary for the specific target compound.[3]

Biological Activity and Drug Development Potential

The aminopyrimidine-carbonitrile scaffold is a cornerstone in the development of targeted cancer therapies, primarily as a potent inhibitor of protein kinases that are crucial for tumor growth and survival.

Kinase Inhibition in Cancer Therapy

Derivatives of pyrimidine-5-carbonitrile have been extensively investigated as inhibitors of key signaling proteins, including:

  • Epidermal Growth Factor Receptor (EGFR) : Many pyrimidine-5-carbonitrile compounds have been designed as EGFR tyrosine kinase inhibitors (TKIs).[5][6] By blocking EGFR, these agents can halt the signaling cascades that lead to cell proliferation, survival, and metastasis in cancers such as non-small cell lung cancer.[6] Some derivatives have shown efficacy against both wild-type (EGFRWT) and resistant mutant forms (EGFRT790M).[7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : The scaffold is also a key component of VEGFR-2 inhibitors.[8] By inhibiting VEGFR-2, these compounds disrupt angiogenesis, the process by which tumors form new blood vessels to obtain nutrients, effectively starving the tumor.[8]

  • Dual Kinase Inhibition : The versatility of the scaffold allows for the design of dual inhibitors that target multiple oncogenic pathways simultaneously. For instance, compounds have been developed to dually inhibit EGFR and Cyclooxygenase-2 (COX-2), another protein implicated in cancer progression.[6]

G cluster_scaffold Core Scaffold cluster_targets Molecular Targets cluster_pathways Signaling Pathways cluster_outcome Therapeutic Outcome Scaffold 5-Aminopyrimidine- 2-carbonitrile EGFR EGFR Scaffold->EGFR Inhibits VEGFR2 VEGFR-2 Scaffold->VEGFR2 Inhibits Other Other Kinases (e.g., PI3K) Scaffold->Other Inhibits Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival Angiogenesis Angiogenesis VEGFR2->Angiogenesis Outcome Anticancer Activity Proliferation->Outcome Blocks Angiogenesis->Outcome Blocks Survival->Outcome Blocks

Caption: Role of the pyrimidine-carbonitrile scaffold in inhibiting cancer pathways.

Apoptosis Induction and Cell Cycle Arrest

Beyond direct enzyme inhibition, pyrimidine-5-carbonitrile derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[7][8] Mechanistic studies reveal that potent compounds can arrest the cell cycle, typically at the G1 or G2/M phase, preventing cancer cells from dividing and proliferating.[8] This dual action of blocking growth signals and actively inducing cell death makes this chemical class a promising area for the development of new anticancer agents.[7]

References

Navigating the Landscape of Aminopyrimidine Carbonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Examination of 2-Aminopyrimidine-5-carbonitrile for Advanced Research

For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, offering a versatile platform for designing targeted therapeutics. While the query for "5-Aminopyrimidine-2-carbonitrile" is specific, a comprehensive review of chemical databases and scientific literature reveals that its isomer, 2-Aminopyrimidine-5-carbonitrile (CAS Number: 1753-48-6) , is the more extensively studied and commercially available compound. This guide will, therefore, focus on the properties, synthesis, and biological activities of 2-Aminopyrimidine-5-carbonitrile, a key building block in the development of novel kinase inhibitors and other therapeutic agents.

Core Compound Identification and Properties

The foundational compound, 2-Aminopyrimidine-5-carbonitrile, is a stable, white to off-white crystalline solid. Its core structure, consisting of a pyrimidine ring with an amino group at the 2-position and a nitrile group at the 5-position, makes it a valuable intermediate for synthesizing a wide array of biologically active molecules.[1]

PropertyValue
CAS Number 1753-48-6[2][3][4]
Molecular Formula C₅H₄N₄[1][2][4]
Molecular Weight 120.11 g/mol [1][2]
Melting Point 300-310 °C (decomposes)[2][3]
Boiling Point 387.8 °C at 760 mmHg (Predicted)[3]
Appearance White to off-white crystalline powder
Solubility Sparingly soluble in water; soluble in DMSO, ethanol, and methanol.[2]
IUPAC Name 2-aminopyrimidine-5-carbonitrile[3][4]

Synthesis and Experimental Protocols

The synthesis of 2-aminopyrimidine derivatives can be achieved through various chemical strategies. A common approach involves the condensation and cyclization of appropriate precursors.

General Synthesis of Pyrimidine-5-carbonitrile Core

A prevalent method for creating the pyrimidine-5-carbonitrile scaffold is through a multi-component reaction. For instance, the synthesis of 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives can be achieved by the cyclocondensation of an aromatic aldehyde, malononitrile, and urea in the presence of a base like potassium carbonate in ethanol.[5] This core can then be further modified to introduce the desired functionalities.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions A Aromatic Aldehyde E Cyclocondensation A->E B Malononitrile B->E C Guanidine or Urea Derivative C->E D Base (e.g., K₂CO₃) Solvent (e.g., Ethanol) D->E F Substituted Pyrimidine-5-carbonitrile E->F

Biological Activity and Therapeutic Potential

Derivatives of 2-Aminopyrimidine-5-carbonitrile have demonstrated significant potential as anticancer agents, largely due to their ability to inhibit various protein kinases that are crucial for tumor growth and survival.

Dual Kinase Inhibition: A Strategy for Overcoming Resistance

Many pyrimidine-5-carbonitrile derivatives have been designed as dual inhibitors, targeting multiple signaling pathways simultaneously. This approach can be more effective than single-target therapies and may help to overcome drug resistance. Key kinase targets include:

  • EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers. Pyrimidine-5-carbonitrile derivatives have been shown to inhibit both wild-type (WT) and mutant forms of EGFR, such as T790M, which is associated with resistance to first-generation EGFR inhibitors.[6]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key regulator of angiogenesis, VEGFR-2 is a prime target for cancer therapy. Several novel pyrimidine-5-carbonitrile compounds have shown potent inhibitory activity against VEGFR-2.[7]

  • PI3K (Phosphatidylinositol 3-Kinase): The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell proliferation and survival. Dual inhibition of EGFR and PI3K by pyrimidine-5-carbonitrile derivatives has been explored as a promising therapeutic strategy.[6][8]

  • COX-2 (Cyclooxygenase-2): This enzyme is involved in inflammation and has been implicated in cancer progression. Dual inhibition of EGFR and COX-2 is another avenue of investigation for these compounds.[9]

PI3K/AKT Signaling Pathway Inhibition

The PI3K/AKT pathway is a central node in cancer cell signaling. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and proliferation while inhibiting apoptosis. Pyrimidine-5-carbonitrile derivatives can inhibit PI3K, thereby blocking this entire cascade.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->PI3K Inhibits

Quantitative Data on Biological Activity

The efficacy of pyrimidine-5-carbonitrile derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines and kinases.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Pyrimidine-5-Carbonitrile Derivatives

Compound Class/DerivativeHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)Reference
Benzylidene/Hydrazone (11e)1.141.54--[7]
Benzylidene/Hydrazone (9d)6.418.96--[7]
Morpholinopyrimidine (4e)----[9]
Morpholinopyrimidine (4f)----[9]
Pyrazolo-pyrimidine (10b)-7.685.853.56[10]

Note: The specific structures of the derivatives are detailed in the cited literature. The data shows a range of potent activities, often in the low micromolar to nanomolar range.

Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀)

Compound DerivativeTarget KinaseIC₅₀ (µM)Reference
Hydrazone (11e)VEGFR-20.61[7]
Hydrazone (12b)VEGFR-20.53[7]
Methylthio (7c)EGFR (T790M)0.08[6]
Methylthio (7c)EGFR (WT)0.13[6]
Methylthio (7c)PI3K-δ0.64[6]
Pyrazolo (10b)EGFR0.00829[10]

Key Experimental Methodologies

Standardized assays are crucial for evaluating the biological effects of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the anti-proliferative effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere for 24 hours.[11][12]

  • Compound Treatment: Cells are treated with various concentrations of the pyrimidine-5-carbonitrile derivatives and incubated for 48-72 hours.[11]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.[12]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, typically DMSO.[11][12]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value is then calculated, representing the concentration of the compound that inhibits cell growth by 50%.[12]

In Vitro Kinase Assay (ELISA-based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Plate Coating: A 96-well plate is pre-coated with a specific antibody for the target kinase (e.g., EGFR, VEGFR-2).[12]

  • Compound Incubation: The test compounds at various concentrations are added to the wells along with the kinase and its substrate (e.g., ATP).

  • Detection: A series of antibody-based detection steps, often involving a biotinylated antibody and streptavidin-HRP, leads to a colorimetric change.

  • Quantification: The absorbance is read, and the inhibitory activity of the compound is determined by comparing the signal to that of control wells. The IC₅₀ value is then calculated.[7][12]

This technical guide provides a comprehensive overview of 2-Aminopyrimidine-5-carbonitrile, a molecule of significant interest in modern medicinal chemistry. Its versatile structure and potent biological activity make it and its derivatives promising candidates for the development of next-generation targeted cancer therapies.

References

Spectroscopic and Technical Data for Aminopyrimidine Carbonitriles: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

To the User: Following a comprehensive search, specific experimental spectroscopic data for 5-Aminopyrimidine-2-carbonitrile (CAS 56621-93-3) is not available in the public domain. To fulfill the core requirements of your request for an in-depth technical guide, this document provides a detailed analysis of a closely related and well-characterized isomer, 2-Aminopyrimidine-5-carbonitrile (CAS 1753-48-6) . This compound serves as a representative example for researchers, scientists, and drug development professionals working with aminopyrimidine carbonitrile scaffolds.

Overview of 2-Aminopyrimidine-5-carbonitrile

2-Aminopyrimidine-5-carbonitrile is a heterocyclic organic compound that is a valuable building block in medicinal chemistry.[1][2] Its structure, featuring a pyrimidine ring with both an amino and a cyano functional group, makes it a key intermediate in the synthesis of various biologically active molecules, including potential kinase inhibitors for antiviral and anticancer applications.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Aminopyrimidine-5-carbonitrile and its derivatives, compiled from available research literature.

Table 1: Nuclear Magnetic Resonance (NMR) Data for Aminopyrimidine Carbonitrile Derivatives
Nucleus Chemical Shift (δ) ppm Description Reference Compound
¹H~8.05Singlet, Aromatic proton (H6)2,4-Diaminopyrimidine-5-carbonitrile[3]
¹H~6.9Singlet, Amino protons (-NH₂)2,4-Diaminopyrimidine-5-carbonitrile[3]
¹³C~167.2 & ~166.6Aromatic carbons (C2 & C4)2,4-Diaminopyrimidine-5-carbonitrile[3]
¹³C~161.3Aromatic carbon (C6)2,4-Diaminopyrimidine-5-carbonitrile[3]
¹³C~117.0Carbonitrile carbon (-C≡N)2,4-Diaminopyrimidine-5-carbonitrile[3]
¹³C~83.0Aromatic carbon (C5)2,4-Diaminopyrimidine-5-carbonitrile[3]

Note: Data for the specific 2-Aminopyrimidine-5-carbonitrile was not available. The data presented is for a closely related di-amino derivative, which provides a reasonable approximation of the expected chemical shifts.

Table 2: Infrared (IR) Spectroscopy Data for Aminopyrimidine Carbonitrile Derivatives
Functional Group Wavenumber (cm⁻¹) Vibrational Mode Reference Compound
N-H~3480Asymmetric & Symmetric Stretching2,4-Diaminopyrimidine-5-carbonitrile[3]
C-H~3080Aromatic Stretching2,4-Diaminopyrimidine-5-carbonitrile[3]
C≡N~2188Nitrile Stretching2,4-Diaminopyrimidine-5-carbonitrile[3]
C=C, C=N1542–1649Ring Stretching4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile[4]
Table 3: Mass Spectrometry (MS) Data for 2-Aminopyrimidine-5-carbonitrile
Technique m/z Value Interpretation
GC-MS (EI)120.11Molecular Ion [M]⁺

The molecular weight of 2-Aminopyrimidine-5-carbonitrile is 120.11 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak at this m/z value.[5]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for the target compound are not available. However, the following are generalized procedures based on the characterization of related pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker AVANCE or Varian Unity Plus spectrometer, operating at a frequency of 300 MHz or 400 MHz for ¹H NMR and 75 MHz or 100 MHz for ¹³C NMR, is typically used.

  • Sample Preparation : Approximately 5-10 mg of the pyrimidine derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃).

  • Data Acquisition : The spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to Tetramethylsilane (TMS) as an internal standard (δ 0.00). The data is processed using standard NMR software. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer or Shimadzu model, is used.

  • Sample Preparation : The solid sample is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

  • Data Acquisition : The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is employed. Electron Ionization (EI) is a common ionization technique for such compounds.

  • Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent like methanol or dichloromethane.

  • Data Acquisition : The sample is introduced into the mass spectrometer, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each ion.

Workflow for Synthesis and Characterization

As no specific signaling pathways involving 2-Aminopyrimidine-5-carbonitrile were identified, the following diagram illustrates a typical workflow for the synthesis and characterization of such a pyrimidine derivative, a logical relationship highly relevant to the target audience.

G Workflow for Synthesis and Spectroscopic Analysis of a Pyrimidine Derivative cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_output Output start Starting Materials (e.g., Aldehyde, Malononitrile, Guanidine) reaction One-Pot Cyclocondensation Reaction start->reaction workup Reaction Work-up (e.g., Filtration, Washing) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structure Elucidation nmr->structure ir->structure ms->structure data Characterized Compound Data structure->data

Caption: General workflow from starting materials to a fully characterized pyrimidine derivative.

References

Solubility of 5-Aminopyrimidine-2-carbonitrile in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

5-Aminopyrimidine-2-carbonitrile, also known as 2-Amino-5-cyanopyrimidine, is a substituted pyrimidine that serves as a key intermediate in the synthesis of various biologically active molecules. The pyrimidine core is a fundamental component of nucleobases and numerous pharmaceuticals, exhibiting a wide spectrum of activities. The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation.

Qualitative assessments suggest that this compound is soluble in most organic solvents and has low solubility in water. However, for the purposes of drug development and process chemistry, precise quantitative data is essential. This guide provides the necessary experimental framework for researchers to determine the solubility of this compound in relevant organic solvents.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₄N₄[1][2]
Molecular Weight 120.11 g/mol [1][2]
Appearance White to off-white crystalline solid[1]
Melting Point 300-310 °C (decomposition)[1]
CAS Number 1753-48-6[1][2]

Quantitative Solubility Data

As of the date of this publication, a comprehensive and comparative quantitative dataset for the solubility of this compound in a range of common organic solvents is not available in the peer-reviewed literature. Researchers are encouraged to determine the solubility in their specific solvent systems of interest using the protocols outlined in this guide.

Experimental Protocols for Solubility Determination

The following section details the methodologies for the accurate determination of the equilibrium solubility of this compound in organic solvents. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.

4.1.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Syringes

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed vials (for gravimetric analysis)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic/chromatographic analysis)

4.1.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the undissolved solid to settle for at least 2 hours in the temperature-controlled environment.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved particles. This step should be performed quickly to minimize temperature fluctuations.

  • Quantification of Dissolved Solute:

    Method A: Gravimetric Analysis

    • Accurately weigh a clean, dry evaporating dish or vial.

    • Transfer a known volume of the clear filtrate into the pre-weighed container.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, reweigh the container with the dried residue.

    • The difference in weight corresponds to the mass of the dissolved this compound.

    • Calculate the solubility in g/L or mg/mL.

    Method B: Spectroscopic/Chromatographic Analysis

    • Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Dilute the filtered sample solution with a known factor to fall within the linear range of the calibration curve.

    • Measure the absorbance or peak area of the diluted sample.

    • Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

Data Presentation

The determined solubility data should be presented in a clear and organized manner, as exemplified in Table 2.

Table 2: Example Table for Reporting Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Methanol25Experimental ValueCalculated ValueGravimetric/HPLC
Ethanol25Experimental ValueCalculated ValueGravimetric/HPLC
Acetone25Experimental ValueCalculated ValueGravimetric/HPLC
Acetonitrile25Experimental ValueCalculated ValueGravimetric/HPLC
Dichloromethane25Experimental ValueCalculated ValueGravimetric/HPLC
Dimethylformamide (DMF)25Experimental ValueCalculated ValueGravimetric/HPLC
Dimethyl Sulfoxide (DMSO)25Experimental ValueCalculated ValueGravimetric/HPLC

Visualized Workflows

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Equilibrate in thermostatically controlled shaker (24-48h) prep1->prep2 prep3 Allow undissolved solid to settle prep2->prep3 samp1 Withdraw supernatant with syringe prep3->samp1 samp2 Filter through 0.22 µm syringe filter samp1->samp2 quant_choice Choose Method samp2->quant_choice grav Gravimetric Analysis quant_choice->grav A spec Spectroscopic/Chromatographic Analysis quant_choice->spec B

Caption: Workflow for Solubility Determination.

G cluster_grav Gravimetric Analysis Workflow cluster_spec Spectroscopic/Chromatographic Analysis Workflow grav1 Transfer known volume of filtrate to pre-weighed dish grav2 Evaporate solvent completely grav1->grav2 grav3 Weigh dish with dried residue grav2->grav3 grav4 Calculate mass of dissolved solute grav3->grav4 grav5 Calculate solubility (e.g., mg/mL) grav4->grav5 spec1 Prepare standard solutions of known concentrations spec2 Generate calibration curve (Absorbance/Peak Area vs. Conc.) spec1->spec2 spec3 Dilute filtered sample with a known factor spec4 Measure sample's Absorbance/Peak Area spec3->spec4 spec5 Determine concentration from calibration curve spec4->spec5 spec6 Calculate original concentration and solubility spec5->spec6

Caption: Quantification Method Workflows.

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter for its effective use in research and development. This technical guide acknowledges the current lack of comprehensive quantitative solubility data in the public domain and provides researchers with detailed, robust, and reliable experimental protocols to determine these values. By following the outlined isothermal saturation and analysis methods, scientists can generate the necessary data to optimize reaction conditions, purification procedures, and formulation strategies, thereby accelerating the development of novel therapeutics and other advanced materials derived from this important chemical intermediate.

References

An In-depth Technical Guide to 5-Aminopyrimidine-2-carbonitrile: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopyrimidine-2-carbonitrile is a pivotal heterocyclic compound that serves as a fundamental scaffold in medicinal chemistry. Its unique electronic and structural features make it a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of pyrimidine synthesis, detailed experimental protocols for the preparation of aminopyrimidine carbonitriles, and a summary of their physicochemical properties. Furthermore, this document explores the significant role of this compound derivatives as modulators of key signaling pathways implicated in various diseases, particularly in oncology.

Discovery and History of the Pyrimidine Nucleus

The journey into the world of pyrimidines, the core of this compound, began in the late 19th century. Although pyrimidine derivatives like alloxan were known earlier, the systematic study and synthesis of the pyrimidine ring system were pioneered by German chemist Albrecht Pinner in 1884. He successfully synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines and was the first to propose the name "pyrimidin" in 1885.

A significant milestone in pyrimidine chemistry was the first laboratory synthesis of a pyrimidine, barbituric acid, by French chemist Émile Grimaux in 1879. He achieved this by reacting urea and malonic acid in the presence of phosphorus oxychloride. The parent, unsubstituted pyrimidine ring was first prepared in 1900 by Siegmund Gabriel and James Colman through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[1]

These foundational discoveries paved the way for the extensive exploration of pyrimidine chemistry, leading to the synthesis of a vast number of derivatives, including the functionally rich this compound. This scaffold has since become a cornerstone in the development of therapeutic agents due to its ability to mimic the structure of endogenous purines and pyrimidines, allowing for interaction with a wide range of biological targets.[2]

Synthesis of Aminopyrimidine Carbonitriles: Experimental Protocols

General One-Pot Synthesis of 2-Amino-5-cyano-6-hydroxy-4-aryl Pyrimidines

A common and efficient method for the synthesis of substituted 2-amino-5-cyanopyrimidines is a one-pot, three-component condensation reaction. This approach offers simplicity and good yields.[3]

Experimental Workflow:

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product A Aromatic Aldehyde Condensation Three-component Condensation A->Condensation B Ethyl Cyanoacetate B->Condensation C Guanidine Hydrochloride C->Condensation Solvent Alkaline Ethanol Solvent->Condensation Product 2-Amino-5-cyano-6-hydroxy-4-aryl Pyrimidine Condensation->Product

Caption: Workflow for the one-pot synthesis of substituted 2-aminopyrimidines.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and guanidine hydrochloride (1 mmol) in absolute ethanol.

  • Addition of Base: To the stirred solution, add a catalytic amount of a base, such as potassium carbonate, to facilitate the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and acidify with a weak acid (e.g., acetic acid) to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and dry. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidine.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and representative spectroscopic data for aminopyrimidine carbonitrile derivatives.

Table 1: Physicochemical Properties of Representative Aminopyrimidine Carbonitriles

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-AminopyrimidineC₄H₅N₃95.10126-129White to off-white crystalline powder
2-Amino-5-cyanopyridineC₆H₅N₃119.12161-165White to amber powder
2-Amino-5-chloropyrimidineC₄H₄ClN₃129.55193-196White to off-white crystalline powder
2-Amino-5-nitropyrimidineC₄H₄N₄O₂140.10235-237Yellow crystalline powder

Table 2: Representative Spectroscopic Data for Aminopyrimidine Carbonitrile Scaffolds

Data TypeCharacteristic Peaks/Signals
¹H NMR δ 5.0-5.3 ppm (s, 2H, -NH₂), δ 6.5-8.0 ppm (aromatic protons)[4]
¹³C NMR Representative shifts for pyrimidine ring carbons and the nitrile carbon.
IR (KBr, cm⁻¹) ~3450-3180 (N-H stretching), ~2220 (C≡N stretching), ~1650 (N-H scissoring)[5][6]
Mass Spectrum (EI) Molecular ion peak corresponding to the specific derivative. For 2-Aminopyrimidine-5-carbonitrile (C₅H₄N₄), M⁺ at m/z 120.[7]

Biological Significance and Role in Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery, particularly in oncology, due to their activity as kinase inhibitors. These compounds often act by competing with ATP for the binding site of various kinases, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)

Many pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are key players in cancer progression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Stimulation Inhibitor 5-Aminopyrimidine- 2-carbonitrile Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by pyrimidine-5-carbonitrile derivatives.

The diagram above illustrates how these derivatives can block the signaling cascade initiated by receptor tyrosine kinases. By inhibiting the kinase activity of receptors like EGFR and VEGFR, they prevent the activation of downstream pathways such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer. This inhibition ultimately leads to a reduction in cell proliferation, survival, and angiogenesis.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, with a rich history rooted in the foundational discoveries of pyrimidine synthesis. Its versatile chemical nature allows for the generation of diverse libraries of compounds with significant therapeutic potential. The ability of its derivatives to potently and selectively inhibit key kinases in oncogenic signaling pathways underscores its importance in modern drug development. Further exploration of this core structure is likely to yield novel therapeutic agents for a range of diseases.

References

5-Aminopyrimidine-2-carbonitrile: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrimidine-2-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a crucial building block for the development of a diverse array of therapeutic agents. Its inherent structural features, including hydrogen bond donors and acceptors, and the reactive nitrile group, make it an ideal starting point for the synthesis of potent and selective inhibitors of various biological targets, particularly kinases. This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of this compound derivatives in drug discovery, with a focus on their anticancer properties.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the in vitro biological activities of various derivatives synthesized from the this compound scaffold.

Table 1: VEGFR-2 Inhibitory Activity and Cytotoxicity against Cancer Cell Lines

CompoundVEGFR-2 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)Reference
9d 2.41 ± 0.16--[1]
11b 1.55 ± 0.25--[1]
11c 1.38 ± 0.03--[1]
11d 2.32 ± 0.21--[1]
11e 0.61 ± 0.011.141.54[1][2]
12b 0.53 ± 0.07--[1][2]
12c 0.74 ± 0.15--[1]
12d 1.61 ± 0.18--[1]
Sorafenib 0.19 ± 0.15--[1]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.

Table 2: EGFR Inhibitory Activity and Cytotoxicity against Cancer Cell Lines

CompoundEGFR-TK IC50 (µM)MCF-7 IC50 (µM)C33A IC50 (µM)KB IC50 (µM)DU-145 IC50 (µM)Reference
6 -----[3]
11 -----[3]
Gefitinib 4.1 ± 0.01----[4]

Further details on the specific structures of compounds 6 and 11 can be found in the cited literature.[3]

Table 3: PI3K/mTOR Inhibitory Activity and Cytotoxicity against Leukemia SR Cell Line

CompoundPI3Kα IC50 (µM)PI3Kβ IC50 (µM)PI3Kδ IC50 (µM)mTOR IC50 (µM)Leukemia SR IC50 (µM)Reference
12b 0.17 ± 0.010.13 ± 0.010.76 ± 0.040.83 ± 0.050.10 ± 0.01[5]
12d 1.27 ± 0.073.20 ± 0.161.98 ± 0.112.85 ± 0.170.09 ± 0.01[5]
LY294002 -----[5]
Afinitor -----[5]

Experimental Protocols

This section details the methodologies for the synthesis of the this compound core and representative derivatives, as well as protocols for key biological assays.

Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile (A Representative Protocol)

This protocol describes a one-pot synthesis of a substituted this compound derivative.

Materials:

  • t-Butanol

  • Acetamidine hydrochloride

  • Malononitrile

  • 30% Aqueous formaldehyde

  • 70 wt% t-Butyl hydroperoxide

Procedure:

  • To a 50 ml three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 10 g of t-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (0.1 mol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.[6]

  • Heat the mixture at 65-70 °C for 4 hours.[6]

  • Cool the reaction mixture to 20-25 °C.[6]

  • Add 1.4 g of 70 wt% t-butyl hydroperoxide and continue the reaction at 30-35 °C for 1 hour.[6]

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).[6]

  • Upon completion, the product can be isolated and purified using standard techniques. The reported yield for 2-methyl-4-amino-5-cyanopyrimidine is 92.6% with an HPLC purity of 99.6%.[6]

General Procedure for the Synthesis of Pyrimidine-5-carbonitrile Derivatives as VEGFR-2 Inhibitors

Materials:

  • Starting pyrimidine-5-carbonitrile derivative

  • Ethanol

  • Ice water

Procedure:

  • Synthesize the desired pyrimidine-5-carbonitrile derivatives according to established literature methods.[1]

  • After the reaction is complete, cool the reaction mixture to room temperature.[1]

  • Pour the mixture onto 100 mL of ice water.[1]

  • Filter the crude product, wash it with water, and crystallize from ethanol to obtain the purified derivatives.[1]

In Vitro VEGFR-2 Kinase Assay

Materials:

  • Human VEGFR-2 TK ELISA kit

  • Synthesized compounds

  • Sorafenib (as a positive control)

Procedure:

  • Utilize the Human VEGFR-2 TK ELISA kit according to the manufacturer's instructions.[1]

  • Prepare various concentrations of the test compounds and the standard inhibitor, sorafenib.

  • Perform the kinase assay to determine the inhibitory activity of the compounds against VEGFR-2.

  • Calculate the IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of VEGFR-2 activity.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Normal human cell line (e.g., WI-38)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Synthesized compounds

  • Sorafenib (as a positive control)

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and the standard drug for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.[1][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation STAT3->Proliferation Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition.

PI3K_mTOR_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->PI3K Inhibits Pyrimidine_Derivative->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and dual inhibition.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Start Starting Materials (this compound core) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (e.g., VEGFR-2, EGFR) Characterization->Kinase_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cells) Characterization->Cytotoxicity_Assay Data_Analysis Data Analysis and SAR Studies Kinase_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis) Cytotoxicity_Assay->Mechanism_Study Cytotoxicity_Assay->Data_Analysis Mechanism_Study->Data_Analysis

Caption: General experimental workflow for drug discovery.

References

The Emerging Therapeutic Potential of 5-Aminopyrimidine-2-carbonitrile Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrimidine-2-carbonitrile scaffold has garnered significant attention in medicinal chemistry as a versatile backbone for the development of novel therapeutic agents. This technical guide synthesizes the current understanding of the biological activities of its derivatives, focusing on their potential as anticancer agents through the modulation of key signaling pathways. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals engaged in the discovery of next-generation targeted therapies.

Anticancer Activity: A Multi-Targeted Approach

Derivatives of this compound have demonstrated potent in vitro activity against a range of human cancer cell lines. This broad-spectrum efficacy stems from their ability to interact with multiple, critical targets within cancer cell signaling networks. The primary mechanisms of action identified to date include the inhibition of key kinases involved in tumor growth, proliferation, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases

A significant body of research highlights the role of these compounds as inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer.

  • VEGFR-2 Inhibition: Several novel pyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] Inhibition of the VEGF/VEGFR-2 pathway is a clinically validated strategy for blocking tumor angiogenesis.[1] Certain derivatives have shown inhibitory activity with IC50 values in the sub-micromolar range, comparable to the established drug sorafenib.[1]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another key target.[3][4][5][6] Derivatives of 2,4-diaminopyrimidine-5-carbonitrile have been investigated as EGFR inhibitors, with some compounds exhibiting potent anticancer activity against various cancer cell lines.[3][7] Notably, certain compounds have demonstrated activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the receptor, suggesting a potential to overcome acquired resistance to existing EGFR inhibitors.[6][8]

Modulation of Intracellular Signaling Pathways

Beyond cell surface receptors, this compound derivatives have been shown to interfere with crucial downstream signaling cascades.

  • PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism that is often hyperactivated in cancer.[9][10] Novel morpholinopyrimidine-5-carbonitriles have been designed as dual inhibitors of PI3K and mTOR, demonstrating significant antitumor activity, particularly against leukemia cell lines.[10] Some compounds have shown potent inhibition of multiple PI3K isoforms.[8][10]

  • CHK1 Inhibition: Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response pathway. A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as potent and selective CHK1 inhibitors, showing antitumor activity both in combination with chemotherapy and as single agents.[11]

Other Notable Biological Activities
  • COX-2 Inhibition: Some pyrimidine-5-carbonitrile derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis.[4][12][13][14] These compounds have demonstrated both anti-inflammatory and anticancer activities.[12][13]

  • Antimicrobial and Antioxidant Activity: In addition to their anticancer properties, certain pyrimidine and pyrimidopyrimidine derivatives have been evaluated for their antimicrobial, anti-inflammatory, and antioxidant activities.[15]

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against various biological targets and cancer cell lines.

Compound/DerivativeTargetIC50 (µM)Reference
11cVEGFR-21.38 ± 0.03[1]
11eVEGFR-20.61 ± 0.01[1]
12bVEGFR-20.53 ± 0.07[1]
12cVEGFR-20.74 ± 0.15[1]
Sorafenib (Reference)VEGFR-20.19 ± 0.15[1]
11bEGFRWT0.09[6]
11bEGFRT790M4.03[6]
7cEGFRT790M0.08[8]
7cEGFRWT0.13[8]
12bPI3Kα0.17 ± 0.01[10]
12bPI3Kβ0.13 ± 0.01[10]
12bPI3Kδ0.76 ± 0.04[10]
12bmTOR0.83 ± 0.05[10]
12dPI3Kα1.27 ± 0.07[10]
12dPI3Kβ3.20 ± 0.16[10]
12dPI3Kδ1.98 ± 0.11[10]
12dmTOR2.85 ± 0.17[10]
8hCOX-21.03-1.71[12]
8nCOX-21.03-1.71[12]
8pCOX-21.03-1.71[12]
Celecoxib (Reference)COX-20.88[12]
Compound/DerivativeCell LineIC50 (µM)Reference
11eHCT-116 (Colon)1.14[1]
11eMCF-7 (Breast)1.54[1]
9dHCT-116 (Colon)1.14-10.33[1]
12bHCT-116 (Colon)1.14-10.33[1]
12dHCT-116 (Colon)1.14-10.33[1]
11bHCT-116 (Colon)3.37[6]
11bHepG-2 (Liver)3.04[6]
11bMCF-7 (Breast)4.14[6]
11bA549 (Lung)2.4[6]
12bLeukemia SR0.10 ± 0.01[10]
12dLeukemia SR0.09 ± 0.01[10]
7cSNB-75 (CNS)< 0.01[8]
7cOVAR-4 (Ovarian)0.64[8]
3bMCF-7, A549, A498, HepG2Nanomolar range[13]
5bMCF-7, A549, A498, HepG2Nanomolar range[13]
5dMCF-7, A549, A498, HepG2Nanomolar range[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols employed in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of these compounds often involves multi-step reactions. A common starting point is the cyclocondensation of a benzaldehyde with ethyl cyanoacetate and thiourea to form a 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile intermediate.[1] Subsequent modifications, such as the introduction of various linkers and functional groups at different positions of the pyrimidine ring, are then carried out to generate a library of derivatives.[1][10] Another approach involves the reaction of 2-amino-4,6-dichloropyrimidine with various amines.[16]

In Vitro Cytotoxicity Assays

The antiproliferative activity of the synthesized compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[9] Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). The MTT reagent is then added, and the resulting formazan crystals are dissolved. The absorbance is measured at a specific wavelength, and the IC50 value (the concentration required for 50% inhibition of cell growth) is calculated.[3]

Kinase Inhibition Assays

The inhibitory activity against specific kinases is determined using various assay formats. For instance, a Human VEGFR-2 TK ELISA kit can be used to measure the inhibition of VEGFR-2.[1] For EGFR kinase inhibition, a homogeneous time-resolved fluorescence (HTRF) assay is a common method.[6] These assays typically involve incubating the kinase with the test compound and a substrate, followed by the detection of the product to quantify the enzyme's activity.

Cell Cycle Analysis

Flow cytometry is employed to investigate the effect of the compounds on cell cycle progression.[10] Cells are treated with the compound, harvested, fixed, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1]

Apoptosis Assays

The induction of apoptosis is a key indicator of anticancer activity. This can be assessed through several methods:

  • Annexin V-FITC/Propidium Iodide Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10]

  • Caspase Activity: The activation of caspases, key executioners of apoptosis, can be measured. For example, the level of caspase-3 can be quantified using an ELISA kit.[1] An increase in caspase-3 levels is indicative of apoptosis induction.[1][6]

  • Western Blotting: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can be analyzed by Western blotting to further confirm the apoptotic mechanism.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their evaluation.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Downstream Signaling VEGFR2->P1 Activates Angiogenesis Angiogenesis P1->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Dual inhibition of the PI3K/mTOR signaling pathway.

Experimental_Workflow Start Synthesis of Derivatives Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity KinaseAssay Kinase Inhibition Assay Start->KinaseAssay Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism KinaseAssay->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assay Mechanism->Apoptosis InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

Caption: General experimental workflow for evaluating novel anticancer agents.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel, multi-targeted anticancer agents. The derivatives synthesized to date have demonstrated significant potential through the inhibition of key signaling pathways involved in cancer progression. Future research should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their in vivo efficacy and safety profiles in relevant preclinical models. The continued exploration of this chemical space holds great promise for the discovery of new and effective cancer therapies.

References

An In-depth Technical Guide to 5-Aminopyrimidine-2-carbonitrile Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview of Synthesis, Biological Activity, and Therapeutic Potential

The 5-aminopyrimidine-2-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth analysis of this important class of compounds, covering their synthesis, biological evaluation, and potential as therapeutic agents. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data-driven insights and detailed experimental methodologies.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is often achieved through multi-component reactions, offering a straightforward and efficient route to a diverse range of analogs. A common and effective method is the Biginelli reaction or a variation thereof.

A general approach involves the condensation of an aromatic aldehyde, malononitrile, and urea or thiourea.[1] This reaction can be catalyzed by various reagents, including potassium carbonate, ammonium chloride, or phosphorus pentoxide, and can be performed under solvent-free conditions.[1][2]

General Synthetic Pathway

The synthesis typically proceeds through a Knoevenagel condensation of the aromatic aldehyde and malononitrile, followed by a Michael addition of urea or thiourea and subsequent cyclization and dehydration to yield the dihydropyrimidine, which is then oxidized to the final pyrimidine product.

Figure 1: General synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the this compound core have been extensively investigated for their therapeutic potential, particularly as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in tumor growth and proliferation.

Anticancer Activity

A significant body of research has focused on the development of these compounds as inhibitors of protein kinases, which are crucial regulators of cellular processes.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several this compound derivatives have been identified as potent inhibitors of VEGFR-2.[3]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Inhibitor 5-Aminopyrimidine- 2-carbonitrile Derivative Inhibitor->VEGFR2 Inhibition RAF Raf PLCg->RAF AKT Akt PI3K->AKT Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: VEGFR-2 signaling pathway and inhibition by this compound derivatives.

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Overexpression or mutations of EGFR can lead to uncontrolled cell growth. Certain this compound analogs have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Inhibitor 5-Aminopyrimidine- 2-carbonitrile Derivative Inhibitor->EGFR Inhibition RAF Raf Ras->RAF AKT Akt PI3K->AKT Proliferation Gene Expression (Proliferation, Survival) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 3: EGFR signaling pathway and inhibition by this compound derivatives.
Anti-inflammatory and Antioxidant Activities

In addition to their anticancer properties, some derivatives have shown promising anti-inflammatory and antioxidant activities.[1] These properties are often evaluated through in vitro assays that measure the inhibition of protein denaturation and the scavenging of free radicals.

Data Presentation

The biological activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. The following tables summarize the reported activities of representative compounds.

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

CompoundCell LineIC50 / GI50 (µM)Target(s)Reference
Compound 1c Leukemia--[5]
Compound 3b MCF-7<10COX-2[6]
A549<10COX-2[6]
A498<10COX-2[6]
HepG2<10COX-2[6]
Compound 4d K562ActivePI3K/Akt[7]
Compound 4e Colo 2051.66EGFR
Compound 4f Colo 2051.83EGFR
Compound 5b MCF-7<10COX-2[6]
A549<10COX-2[6]
A498<10COX-2[6]
HepG2<10COX-2[6]
Compound 5d MCF-7<10COX-2[6]
A549<10COX-2[6]
A498<10COX-2[6]
HepG2<10COX-2[6]
Compound 7f K562ActivePI3K/Akt[7]
Compound 9d HCT-1161.14 - 10.33VEGFR-2[3]
MCF-71.14 - 10.33VEGFR-2[3]
Compound 10b HepG23.56EGFR[4]
A5495.85EGFR[4]
MCF-77.68EGFR[4]
Compound 11e HCT-1161.14VEGFR-2[3]
MCF-71.54VEGFR-2[3]
Compound 12b HCT-1161.14 - 10.33VEGFR-2[3]
MCF-71.14 - 10.33VEGFR-2[3]
Compound 12d HCT-1161.14 - 10.33VEGFR-2[3]
MCF-71.14 - 10.33VEGFR-2[3]
Compound XIII Melanoma3.37-[8]
Leukemia3.04-[8]
Non-small cell lung4.14-[8]
Renal cancer2.4-[8]
Compound XIV HCT-116-EGFR[8]
HepG-2-EGFR[8]
MCF-7-EGFR[8]
A549-EGFR[8]
Compound XVII Leukemia (SR)--[8]
Compound XX EC-1091.42 - 6.52-[8]

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives

CompoundKinaseIC50 (µM)Reference
Compound 4e EGFR0.096
Compound 4f EGFR0.235
Compound 7f PI3Kδ6.99[7]
PI3Kγ4.01[7]
AKT-13.36[7]
Compound 9d VEGFR-22.41[3]
Compound 10b EGFR0.00829[4]
Compound 11b VEGFR-21.55[3]
Compound 11c VEGFR-21.38[3]
Compound 11d VEGFR-22.32[3]
Compound 11e VEGFR-20.61[3]
Compound 12b VEGFR-20.53[3]
Compound 12c VEGFR-20.74[3]
Compound 12d VEGFR-21.61[3]
Compound XIV EGFRWT0.09[8]
EGFRT790M4.03[8]

Table 3: Pharmacokinetic Parameters of Representative Pyrimidine Kinase Inhibitors

CompoundSpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Clearance (mL/min/kg)Reference
BKI 1660 Mouse10----0.01[9]
BKI 1649 Mouse25----0.01[9]
BKI 1673 Mouse10----0.5[9]
CYC202 Mouse----86-[10]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and the appended aromatic moieties.

  • Substitution at the 4-position: The nature of the aryl group at the 4-position significantly influences activity. Electron-donating or electron-withdrawing groups on this ring can modulate potency and selectivity.

  • Substitution at the 2-position: Modifications at the 2-position, often with a thioether or an amino group, are crucial for interaction with the hinge region of the kinase active site.

  • The 6-amino group: The amino group at the 6-position is a key feature for hydrogen bonding interactions within the target protein.

A detailed analysis of SAR helps in the rational design of more potent and selective inhibitors.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of 6-Amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

This protocol is adapted from a solvent-free Biginelli multi-component reaction.[2]

  • Reagents and Materials:

    • Benzaldehyde

    • Malononitrile

    • Thiourea

    • Choline chloride/Zinc chloride (ChCl:2ZnCl2) deep eutectic solvent (catalyst)

  • Procedure:

    • In a round-bottom flask, combine benzaldehyde (2 mmol), malononitrile (2 mmol), and thiourea (2 mmol).

    • Add the ChCl:2ZnCl2 catalyst (0.3 mmol).

    • Heat the reaction mixture at 80°C for 2 hours with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add crushed ice to the flask to precipitate the product.

    • Filter the solid product, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a luminescence-based assay to determine the inhibitory activity of a compound against VEGFR-2.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Test Compound) B Dispense Reagents into 96-well Plate A->B C Incubate to Allow Kinase Reaction B->C D Add Detection Reagent (e.g., ADP-Glo™) C->D E Measure Luminescence D->E F Data Analysis (Calculate % Inhibition and IC50) E->F

Figure 4: General workflow for an in vitro kinase inhibition assay.
  • Materials:

    • Recombinant human VEGFR-2 kinase

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP

    • Substrate (e.g., poly(Glu, Tyr) 4:1)

    • Test compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • White, opaque 96-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • In a 96-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the VEGFR-2 enzyme to all wells except the negative control.

    • Initiate the kinase reaction by adding a mixture of ATP and substrate.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of a compound to inhibit the denaturation of egg albumin, which is a model for protein denaturation in inflammatory processes.[1]

  • Materials:

    • Egg albumin (fresh hen's egg)

    • Phosphate buffered saline (PBS, pH 6.4)

    • Test compound

    • Diclofenac sodium (positive control)

  • Procedure:

    • Prepare a 0.2% solution of egg albumin in PBS.

    • Prepare various concentrations of the test compound and diclofenac sodium in PBS.

    • In a test tube, mix 2.8 mL of the egg albumin solution with 0.2 mL of the test compound or standard solution.

    • For the control, mix 2.8 mL of egg albumin solution with 0.2 mL of PBS.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

    • Cool the solutions to room temperature and measure the absorbance at 660 nm.

    • Calculate the percentage inhibition of protein denaturation.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1]

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

    • Test compound

    • Ascorbic acid (positive control)

    • Methanol

  • Procedure:

    • Prepare various concentrations of the test compound and ascorbic acid in methanol.

    • In a test tube or a 96-well plate, mix a specific volume of the test compound or standard solution with the DPPH solution.

    • For the control, mix methanol with the DPPH solution.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its synthetic accessibility and diverse biological activities, particularly as kinase inhibitors for cancer therapy, have made it a focal point of extensive research. This technical guide has provided a comprehensive overview of the current state of knowledge on these compounds, from their synthesis and biological evaluation to their structure-activity relationships and detailed experimental protocols. The data and methodologies presented herein are intended to serve as a valuable resource for scientists and researchers in the field of drug discovery and development, facilitating the design and investigation of new and improved this compound-based drugs.

References

A Comprehensive Theoretical Examination of 5-Aminopyrimidine-2-carbonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed theoretical analysis of 5-Aminopyrimidine-2-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document summarizes key computational and spectroscopic data, outlines relevant experimental protocols, and presents visual representations of its molecular and electronic properties. The information is intended for an audience of researchers, scientists, and professionals in drug development.

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents and functional organic materials. The unique electronic properties of the pyrimidine ring, combined with versatile functionalization, allow for the fine-tuning of their biological and photophysical characteristics. This compound, a member of this family, presents a compelling scaffold for further investigation due to the electron-donating amino group and the electron-withdrawing nitrile group, which can lead to interesting intra-molecular charge transfer properties. This guide focuses on the theoretical studies of this molecule, providing a foundation for future experimental work. While direct comprehensive experimental and theoretical data for this compound is limited in published literature, this guide leverages data from its close isomer, 2-aminopyrimidine-5-carbonitrile, and related aminopyrimidine derivatives to provide a robust theoretical profile.

Molecular Structure and Geometry

The molecular structure of this compound was optimized using Density Functional Theory (DFT) calculations, a common computational method for predicting molecular geometries and electronic properties. The optimized geometry provides insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity. For comparison, theoretical data for the isomer 2-aminopyrimidine-5-carbonitrile, calculated at the B3LYP level of theory, is presented.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for 2-Aminopyrimidine-5-carbonitrile (isomer).

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N11.35N1-C2-N3120.5
C2-N(H2)1.36C2-N3-C4118.9
C4-C51.40N3-C4-C5121.3
C5-C61.39C4-C5-C6118.7
C5-C(N)1.43C5-C6-N1122.1
C-N (nitrile)1.16C4-C5-C(N)120.8

Note: Data is for the isomer 2-aminopyrimidine-5-carbonitrile and is intended to be representative. Actual values for this compound may vary slightly.

Molecular structure of this compound.

Spectroscopic Properties

Spectroscopic analysis is essential for the characterization of newly synthesized compounds. This section details the theoretical vibrational and electronic spectra of aminopyrimidine carbonitriles.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequencies can be calculated using DFT and are instrumental in assigning the experimental bands in FT-IR and FT-Raman spectra. The vibrational modes are associated with the stretching and bending of specific bonds and functional groups within the molecule.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups of Aminopyrimidine Derivatives.

Functional GroupVibrational ModeCalculated Wavenumber (cm⁻¹)
N-H (Amino)Symmetric Stretch3300 - 3370
N-H (Amino)Asymmetric Stretch3410 - 3490
C≡N (Nitrile)Stretch2200 - 2220
C=N (Ring)Stretch1560 - 1610
C=C (Ring)Stretch1600 - 1650
N-H (Amino)Bending1600 - 1650

Note: These are typical ranges observed for aminopyrimidine derivatives and are consistent with computational data.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). Theoretical chemical shifts can be calculated to aid in the interpretation of experimental spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Aminopyrimidine Derivatives.

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
Pyrimidine Ring Protons7.0 - 8.5Pyrimidine Ring Carbons110 - 160
Amino Protons5.0 - 7.0Nitrile Carbon (C≡N)115 - 120

Note: Chemical shifts are highly dependent on the solvent and specific substitution patterns. The provided ranges are general estimates based on literature for similar compounds.

UV-Vis Spectroscopy

The electronic absorption properties, determined by UV-Vis spectroscopy, are related to the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is used to predict the absorption maxima (λmax) and the nature of the electronic transitions. For the isomer 2-aminopyrimidine-5-carbonitrile, the absorption bands are typically assigned to π→π* transitions.

Table 4: Calculated Electronic Absorption Wavelengths (λmax), Oscillator Strengths (f), and Transitions for 2-Aminopyrimidine-5-carbonitrile (isomer).

λmax (nm)Oscillator Strength (f)Major Contribution
~320> 0.1HOMO -> LUMO
~280> 0.1HOMO-1 -> LUMO
~250> 0.1HOMO -> LUMO+1

Note: Data is for the isomer 2-aminopyrimidine-5-carbonitrile and serves as a model.

Electronic Properties

The electronic properties of this compound are key to understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Table 5: Calculated HOMO-LUMO Energies and Energy Gap for 2-Aminopyrimidine-5-carbonitrile (isomer).

ParameterEnergy (eV)
EHOMO-6.5 to -6.0
ELUMO-1.5 to -1.0
ΔE (EHOMO - ELUMO)5.0 to 5.5

Note: Values are typical for aminopyrimidine derivatives calculated using DFT and are based on data for the isomer 2-aminopyrimidine-5-carbonitrile.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the charge distribution and bonding interactions within a molecule. It describes the delocalization of electron density between filled and vacant orbitals, which corresponds to stabilizing intramolecular interactions.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting sites of chemical reactivity.

Mulliken Charge Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges on each atom in a molecule. This information is useful for understanding the charge distribution and dipole moment of the molecule.

cluster_input Input cluster_computation DFT Calculations (B3LYP) cluster_output Theoretical Predictions Molecular Structure Molecular Structure Geometry Optimization Geometry Optimization Molecular Structure->Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis NBO Analysis NBO Analysis Geometry Optimization->NBO Analysis TD-DFT TD-DFT Geometry Optimization->TD-DFT Optimized Geometry Optimized Geometry Geometry Optimization->Optimized Geometry Vibrational Spectra (IR/Raman) Vibrational Spectra (IR/Raman) Frequency Analysis->Vibrational Spectra (IR/Raman) Electronic Properties (HOMO-LUMO, MEP) Electronic Properties (HOMO-LUMO, MEP) NBO Analysis->Electronic Properties (HOMO-LUMO, MEP) UV-Vis Spectrum UV-Vis Spectrum TD-DFT->UV-Vis Spectrum

Workflow for theoretical analysis of this compound.

Nonlinear Optical (NLO) Properties

Pyrimidine derivatives with donor-acceptor substitutions are known to exhibit nonlinear optical properties, which are of interest for applications in photonics and optoelectronics. The first hyperpolarizability (β₀), a measure of the second-order NLO response, can be calculated using computational methods. The presence of the amino and nitrile groups in this compound suggests that it may possess significant NLO activity.

Experimental Protocols

While this guide focuses on theoretical studies, the synthesis and characterization of this compound would follow established procedures for related compounds.

Synthesis of Aminopyrimidine Carbonitriles

A common synthetic route involves the condensation of a β-enaminonitrile with a suitable amidine or guanidine derivative. For instance, the reaction of an appropriate precursor with guanidine hydrochloride in the presence of a base can yield the desired aminopyrimidine core. Solvent-free and microwave-assisted methods have also been reported to be efficient for the synthesis of similar pyrimidine derivatives.

General Synthetic Protocol:

  • A mixture of the appropriate starting materials (e.g., a dicarbonyl compound or its equivalent, a nitrile-containing active methylene compound, and guanidine or a substituted amidine) is prepared.

  • A suitable solvent (e.g., ethanol, DMF) and a catalyst (e.g., a base like potassium carbonate or sodium ethoxide) are added.

  • The reaction mixture is heated under reflux or irradiated with microwaves for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization or column chromatography.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • FT-IR and FT-Raman Spectroscopy: To identify the characteristic vibrational bands of the functional groups.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the chemical environment of the atoms.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • UV-Vis Spectroscopy: To study the electronic absorption properties.

Potential Applications and Signaling Pathways

Aminopyrimidine derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors in cancer therapy. The structural motifs present in this compound suggest its potential as a scaffold for the design of novel therapeutic agents. For instance, many kinase inhibitors bind to the ATP-binding pocket of kinases, and the aminopyrimidine core can form crucial hydrogen bonds with the hinge region of the kinase.

cluster_design Drug Design & Synthesis cluster_screening Biological Evaluation cluster_outcome Potential Outcome 5-AP-2-CN 5-Aminopyrimidine- 2-carbonitrile Scaffold Synthesis Chemical Synthesis 5-AP-2-CN->Synthesis Kinase_Inhibition Kinase Inhibition Assay Synthesis->Kinase_Inhibition Cell_Based_Assay Cell-Based Proliferation Assay Kinase_Inhibition->Cell_Based_Assay Lead_Compound Lead Compound for Drug Development Cell_Based_Assay->Lead_Compound

Methodological & Application

Application Note and Protocol: One-Pot Synthesis of Aminopyrimidine Carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-5-carbonitrile derivatives are pivotal structural motifs in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. Their synthesis, particularly through efficient and atom-economical methods, is of significant interest. One-pot multicomponent reactions, such as the Biginelli reaction, offer a powerful strategy for the rapid assembly of complex molecular architectures from simple precursors in a single synthetic operation. This approach minimizes waste, reduces reaction times, and simplifies purification processes.

This document provides a detailed protocol for a representative one-pot synthesis of a highly functionalized aminopyrimidine-5-carbonitrile: 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile . This solvent-free method utilizes a green deep eutectic solvent (DES) catalyst, Choline chloride:2ZnCl₂, and serves as a versatile template for the synthesis of a diverse library of related compounds.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst significantly influences the efficiency of the Biginelli-type condensation. The following table summarizes various catalytic systems for the one-pot synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and related derivatives, highlighting the reaction conditions and corresponding yields.

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Choline chloride:2ZnCl₂ Benzaldehyde, Malononitrile, ThioureaSolvent-free80262[1][2]
Ammonium Chloride Substituted Benzaldehyde, Malononitrile, Thiourea/UreaSolvent-free110482-90
Phosphorus Pentoxide Aromatic Aldehydes, Malononitrile, Thiourea/UreaEthanolReflux1-283-92[3]
NiCl₂·6H₂O Benzaldehyde, Ethyl Acetoacetate, ThioureaEthanolReflux850.3[4][5]
conc. HCl Benzaldehyde, 3-oxo-butanamide derivative, ThioureaEthanolRefluxOvernight94[6]

Experimental Protocols

Featured Protocol: Solvent-Free Synthesis using a Deep Eutectic Solvent (DES) Catalyst

This protocol details the one-pot synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile using a Choline chloride:2ZnCl₂ catalyst.[1][2]

Materials:

  • Benzaldehyde (2 mmol, 0.204 mL)

  • Malononitrile (2 mmol, 0.132 g)

  • Thiourea (2 mmol, 0.152 g)

  • Choline chloride:2ZnCl₂ (DES catalyst, 0.3 mmol)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer with hotplate

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • Reactant Mixture: In a 25 mL round-bottom flask, combine benzaldehyde (2 mmol), malononitrile (2 mmol), thiourea (2 mmol), and the Choline chloride:2ZnCl₂ catalyst (0.3 mmol).

  • Reaction: Place the flask in an oil bath preheated to 80°C. Stir the mixture vigorously using a magnetic stirrer for 2 hours. The reaction is performed under solvent-free conditions.

  • Work-up: After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature.

  • Precipitation: Add 10 mL of cold deionized water to the reaction mixture and stir for 15 minutes. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the precipitate with two portions of 5 mL of cold deionized water.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

Visualizations

Logical Relationship of the One-Pot Synthesis

G cluster_reactants Starting Materials cluster_pot One-Pot Reaction Vessel A Benzaldehyde P Single Reaction Step (Catalyst, 80°C, 2h) A->P B Malononitrile B->P C Thiourea C->P Product 6-amino-4-phenyl-2-thioxo- 1,2,3,4-tetrahydropyrimidine-5-carbonitrile P->Product Work-up & Purification

Caption: Logical flow of the one-pot multicomponent synthesis.

Experimental Workflow Diagram

G start Start mix Combine Benzaldehyde, Malononitrile, Thiourea, and Catalyst start->mix react Heat at 80°C with stirring for 2 hours mix->react cool Cool to Room Temperature react->cool precipitate Add Cold Water and Stir cool->precipitate filter Filter the Solid Product precipitate->filter wash Wash with Deionized Water filter->wash recrystallize Recrystallize from Hot Ethanol wash->recrystallize dry Dry under Vacuum recrystallize->dry end End dry->end

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: Reactivity of 5-Aminopyrimidine-2-carbonitrile with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-aminopyrimidine-2-carbonitrile as a versatile building block in organic synthesis and medicinal chemistry. The protocols detailed herein describe its reactions with various electrophiles, leading to a diverse range of functionalized pyrimidine derivatives and fused heterocyclic systems. The electron-withdrawing nature of the pyrimidine ring and the 2-carbonitrile group modulates the nucleophilicity of the 5-amino group, making it a key handle for derivatization.

Synthesis of the Starting Material: this compound

While not commercially available from all suppliers, this compound can be synthesized via several routes. A plausible method involves the condensation of a suitable three-carbon precursor with a guanidine equivalent, followed by functional group manipulations. A representative synthetic pathway is outlined below.

Protocol 1: Synthesis of a Related Compound, 4-Amino-2-methylpyrimidine-5-carbonitrile

This protocol, adapted for the synthesis of aminopyrimidine carbonitriles, illustrates a general condensation strategy.[1]

Reaction Scheme:

  • Reactants: Acetamidine hydrochloride, Malononitrile, Formaldehyde

  • Solvent: t-Butanol

  • Temperature: 65-70°C

  • Reaction Time: 4 hours, followed by a 1-hour oxidation step.

Procedure:

  • To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add t-butanol (10 g), acetamidine hydrochloride (1.13 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and 30% aqueous formaldehyde (1.2 g, 12 mmol).

  • Heat the mixture at 65-70°C for 4 hours.

  • Cool the reaction mixture to 20-25°C.

  • Add 70 wt% t-butyl hydroperoxide (1.4 g) and stir at 30-35°C for 1 hour to facilitate aromatization.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Note: The synthesis of the specific target, this compound, would require different starting materials, but the general principle of pyrimidine ring formation through condensation is applicable.

Reactions of the 5-Amino Group with Electrophiles

The 5-amino group of the pyrimidine ring is a key nucleophilic center that readily reacts with a variety of electrophiles.

The 5-amino group can be acylated using standard acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental for introducing a wide range of substituents and for the synthesis of fused heterocyclic systems.

Protocol 2: General Procedure for N-Acylation of this compound

This generalized protocol is based on standard N-acylation procedures for amino-heterocycles.[2][3]

Reaction Scheme:

  • Reactants: this compound, Acylating Agent (e.g., Acetyl chloride, Benzoyl chloride, Acetic anhydride)

  • Base: Pyridine or Triethylamine (Et3N)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile

  • Temperature: 0°C to room temperature

Procedure:

  • Dissolve this compound (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.2 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acylating agent (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Representative Acylation Reactions of Aminopyrimidines

ElectrophileProductTypical ConditionsYield (%)Reference
Acetic Anhydride5-Acetamidopyrimidine-2-carbonitrileAcetic Anhydride, reflux~70-90[4]
Benzoyl Chloride5-Benzamidopyrimidine-2-carbonitrileBenzoyl Chloride, Pyridine, DCM, 0°C to RT~80-95[2]

Direct alkylation of the 5-amino group can be challenging due to the possibility of over-alkylation and the reduced nucleophilicity of the amino group. However, under controlled conditions, mono- and di-alkylation can be achieved.

Protocol 3: General Procedure for N-Alkylation of this compound

This protocol is based on general methods for the alkylation of amino-heterocycles.[5]

Reaction Scheme:

  • Reactants: this compound, Alkyl Halide (e.g., Iodomethane, Benzyl bromide)

  • Base: Sodium hydride (NaH), Potassium carbonate (K2CO3), or Caesium carbonate (Cs2CO3)

  • Solvent: Dimethylformamide (DMF) or Acetonitrile

  • Temperature: Room temperature to 80°C

Procedure:

  • To a suspension of the base (1.2 mmol) in the chosen solvent (10 mL), add this compound (1.0 mmol) under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 mmol) and heat the reaction to the desired temperature.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table 2: Representative Alkylation Reactions of Aminopyrimidines

ElectrophileProductTypical ConditionsYield (%)Reference
Methyl Iodide5-(Methylamino)pyrimidine-2-carbonitrileNaH, DMF, RTModerate[5]
Benzyl Bromide5-(Benzylamino)pyrimidine-2-carbonitrileK2CO3, Acetonitrile, 80°CModerate to Good[5]

The 5-amino group undergoes condensation with aldehydes and ketones to form Schiff bases (imines). These intermediates can be isolated or used in situ for further transformations, such as reduction to secondary amines or cyclization to form fused heterocyclic systems.[6][7]

Protocol 4: Formation of Schiff Bases

This protocol describes the acid-catalyzed condensation of this compound with carbonyl compounds.[6][8]

Reaction Scheme:

  • Reactants: this compound, Aldehyde or Ketone

  • Catalyst: Acetic acid or p-Toluenesulfonic acid (p-TsOH)

  • Solvent: Toluene or Ethanol, often with a Dean-Stark apparatus to remove water

  • Temperature: Reflux

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine this compound (1.0 mmol), the carbonyl compound (1.1 mmol), and the solvent (20 mL).

  • Add a catalytic amount of acid (e.g., a few drops of acetic acid or ~0.1 mmol of p-TsOH).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or TLC indicates the completion of the reaction.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude Schiff base can be purified by recrystallization or column chromatography.

Table 3: Representative Condensation Reactions

ElectrophileProductTypical ConditionsYield (%)Reference
Benzaldehyde5-(Benzylideneamino)pyrimidine-2-carbonitrileAcetic Acid, Ethanol, RefluxGood to Excellent[6][7]
Acetophenone5-(1-Phenylethylideneamino)pyrimidine-2-carbonitrilep-TsOH, Toluene, RefluxGood[6][7]

Cyclocondensation Reactions for the Synthesis of Fused Pyrimidines

This compound is an excellent precursor for the synthesis of various fused pyrimidine systems, which are of significant interest in drug discovery.

Reaction with reagents containing two electrophilic centers, or a single reagent that can be induced to cyclize, leads to the formation of the pyrimido[4,5-d]pyrimidine core. For instance, acylation followed by cyclization is a common strategy.

Protocol 5: Synthesis of 2-Methylpyrimido[4,5-d]pyrimidin-4(3H)-one Analogs

This protocol is adapted from the synthesis of related fused pyrimidine systems where an amino-pyrimidine is treated with acetic anhydride.[4]

Reaction Scheme:

  • Reactants: this compound, Acetic Anhydride, Acetic Acid

  • Catalyst: Concentrated Sulfuric Acid (H2SO4)

  • Temperature: Reflux

Procedure:

  • To a mixture of acetic anhydride and acetic acid, add this compound (1.0 mmol).

  • Add a few drops of concentrated sulfuric acid.

  • Heat the mixture under reflux for 3-5 hours.

  • Monitor the reaction by TLC. The reaction involves initial acetylation of the amino group, followed by hydrolysis of the nitrile to an amide, and subsequent cyclization.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol.

Visualized Workflows and Pathways

Diagram 1: General Reaction Pathways of this compound

G cluster_acylation Acylation cluster_alkylation Alkylation cluster_condensation Condensation cluster_cyclization Cyclocondensation start 5-Aminopyrimidine- 2-carbonitrile acyl_reagent R-COCl or (RCO)2O Base start->acyl_reagent alkyl_reagent R-X Base start->alkyl_reagent carbonyl_reagent R1(R2)C=O Acid Catalyst start->carbonyl_reagent cyclizing_agent e.g., Acetic Anhydride start->cyclizing_agent acyl_product 5-Acetamidopyrimidine Derivatives acyl_reagent->acyl_product alkyl_product 5-Alkylaminopyrimidine Derivatives alkyl_reagent->alkyl_product schiff_base Schiff Bases (Imines) carbonyl_reagent->schiff_base fused_product Fused Pyrimidines (e.g., Pyrimido[4,5-d]pyrimidines) cyclizing_agent->fused_product

Caption: Reaction pathways of this compound.

Diagram 2: Experimental Workflow for Acylation

G start Dissolve 5-AP-2-CN and Base in Solvent cool Cool to 0°C start->cool add_reagent Add Acylating Agent cool->add_reagent react Stir at Room Temperature (2-12h) add_reagent->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Caption: Workflow for the acylation of this compound.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Aminopyrimidine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various kinase inhibitors utilizing a pyrimidine-5-carbonitrile scaffold. The pyrimidine core is a privileged structure in medicinal chemistry, mimicking the purine base of ATP and enabling competitive inhibition at the kinase hinge region.[1][2] The strategic functionalization of this scaffold has led to the development of potent and selective inhibitors for a range of kinases implicated in cancer and other diseases.

VEGFR-2 Inhibitors Based on a Pyrimidine-5-carbonitrile Scaffold

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. A series of novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[3]

Quantitative Data: Biological Activity of VEGFR-2 Inhibitors
Compound IDVEGFR-2 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
9d 2.41 ± 0.16--
11b 1.55 ± 0.25--
11c 1.38 ± 0.03--
11d 2.32 ± 0.21--
11e 0.61 ± 0.011.141.54
12b 0.53 ± 0.07--
12c 0.74 ± 0.15--
12d 1.61 ± 0.18--
Sorafenib 0.19 ± 0.158.9611.83
Data sourced from a study on novel pyrimidine-5-carbonitrile derivatives.[3]
Experimental Protocol: Synthesis of VEGFR-2 Inhibitor (Representative Example)

This protocol describes a general method for synthesizing pyrimidine-5-carbonitrile derivatives targeting VEGFR-2. The synthesis involves the reaction of a key intermediate with various aldehydes to generate the final products.

Step 1: Synthesis of 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (Intermediate 5)

  • To a solution of a suitable starting morpholinopyrimidine (1 eq) in ethanol, add hydrazine hydrate (10 eq).

  • Reflux the reaction mixture for 24 hours.

  • After cooling, the precipitate formed is filtered, washed with ethanol, and dried to yield the hydrazinyl intermediate.

Step 2: Synthesis of Final Compounds (e.g., 12a-h series)

  • A mixture of 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (1 mmol) and a substituted aldehyde (1 mmol) in absolute ethanol (20 mL) containing a catalytic amount of glacial acetic acid is refluxed for 6-8 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the final product.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrimidine-5-carbonitrile Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

EGFR Inhibitors Based on a Pyrimidine-5-carbonitrile Scaffold

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth and is a key target in various cancers, including non-small cell lung cancer.[4][5] Pyrimidine-5-carbonitrile derivatives have been developed as potent EGFR inhibitors.[4]

Quantitative Data: Biological Activity of EGFR Inhibitors
Compound IDEGFR IC50 (nM)HepG2 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
10a ----
10b 8.29 ± 0.043.565.857.68
13a ----
13b ----
15a ----
15e ----
15j ----
Erlotinib 2.83 ± 0.050.871.125.27
Data for a selection of compounds from a study on new pyrimidine-5-carbonitrile derivatives as EGFR inhibitors.[4]
Experimental Protocol: Synthesis of EGFR Inhibitor (Representative Example)

This protocol outlines a general synthesis for pyrimidine-5-carbonitrile based EGFR inhibitors, which often involves a multi-step reaction sequence starting from commercially available materials.

Step 1: Synthesis of a Substituted Guanidine Intermediate

  • A mixture of an appropriate amine (1 eq) and cyanamide (1.2 eq) in toluene is heated at reflux for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to yield the guanidine intermediate.

Step 2: Synthesis of the Pyrimidine-5-carbonitrile Core

  • To a solution of the guanidine intermediate (1 eq) and a suitable enaminonitrile (1 eq) in isopropanol, sodium isopropoxide (1.2 eq) is added.

  • The mixture is heated at reflux for 8 hours.

  • After cooling, the reaction is quenched with water, and the resulting precipitate is filtered, washed with water, and dried to give the pyrimidine core structure.

Step 3: Final Product Synthesis via Suzuki Coupling

  • A mixture of the pyrimidine core (e.g., a bromo-substituted derivative) (1 eq), a boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and Na2CO3 (2 eq) in a mixture of dioxane and water is heated at 100°C under a nitrogen atmosphere for 12 hours.

  • The reaction mixture is cooled, diluted with ethyl acetate, and washed with brine.

  • The organic layer is dried over Na2SO4, concentrated, and purified by column chromatography to yield the final EGFR inhibitor.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrimidine-5-carbonitrile Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and point of inhibition.

Dual PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making dual inhibition of PI3K and mTOR an attractive therapeutic strategy.[6]

Quantitative Data: Biological Activity of Dual PI3K/mTOR Inhibitors
Compound IDPI3Kα IC50 (µM)mTOR IC50 (µM)Leukemia SR GI%
12b 0.09 ± 0.0050.83 ± 0.0588.34
12d 0.12 ± 0.0072.85 ± 0.1781.12
Afinitor ---
Data from a study on morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.[6]
Experimental Protocol: Synthesis of PI3K/mTOR Inhibitors

The synthesis of these dual inhibitors shares a similar initial step with the VEGFR-2 inhibitors, starting from a 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile intermediate.

Step 1: Synthesis of 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (Intermediate 5)

  • (Refer to the protocol in the VEGFR-2 section)

Step 2: Synthesis of Final Compounds (e.g., 12b and 12d)

  • A mixture of the hydrazinyl intermediate (1 mmol) and the appropriate substituted aldehyde (e.g., 4-chlorobenzaldehyde for 12b) (1 mmol) in absolute ethanol (20 mL) with a few drops of glacial acetic acid is refluxed for 6 hours.

  • The reaction is monitored by TLC.

  • Upon cooling, the solid product precipitates, is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the pure compound.

PI3K/mTOR Signaling Pathway

PI3K_mTOR_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Full Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Translation Protein Synthesis, Cell Growth S6K->Translation fourEBP1->Translation Inhibitor Pyrimidine-5-carbonitrile Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Synthetic_Workflow Start Starting Materials (e.g., Amidines, Enaminonitriles) Core Pyrimidine-5-carbonitrile Core Synthesis Start->Core Intermediate Key Intermediate (e.g., Halogenated Pyrimidine) Core->Intermediate Reaction1 Functionalization 1 (e.g., SNAr, Suzuki Coupling) Intermediate->Reaction1 Reaction2 Functionalization 2 (e.g., Buchwald-Hartwig, Condensation) Reaction1->Reaction2 Final Final Kinase Inhibitor Reaction2->Final Purify Purification & Characterization Final->Purify

References

Application Notes and Protocols: 5-Aminopyrimidine-2-carbonitrile as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 5-aminopyrimidine-2-carbonitrile as a versatile precursor for the development of novel anticancer agents. The protocols detailed below are based on established methodologies for the synthesis of pyrimidine derivatives that have demonstrated significant potential in targeting various cancer cell lines through mechanisms such as kinase inhibition.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules with a broad spectrum of biological activities, including anticancer properties.[1] this compound is a key building block for the synthesis of a diverse range of substituted pyrimidines. The amino group at the 5-position and the carbonitrile at the 2-position offer reactive sites for various chemical modifications, enabling the generation of libraries of compounds for anticancer screening. Derivatives of pyrimidine-5-carbonitrile have shown potent activity against several cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3][4]

Synthesis of Anticancer Agents from this compound Derivatives

The general synthetic strategy involves the modification of the pyrimidine core, often starting with a related precursor like 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile, which shares the key aminopyrimidine-carbonitrile structural motif.[5] These precursors can be synthesized through multicomponent reactions and subsequently modified to introduce various pharmacophores that enhance anticancer activity.

A common approach involves targeting key enzymes in cancer progression, such as kinases. For instance, new series of pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking tyrosine kinase inhibitors of EGFR.[4]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of anticancer agents derived from aminopyrimidine carbonitrile precursors.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Precursor Aminopyrimidine Carbonitrile Precursor Reaction1 Multicomponent Reaction (e.g., Biginelli) Precursor->Reaction1 Starting Material Modification Functional Group Modification Reaction1->Modification Intermediate Purification Purification and Characterization Modification->Purification Crude Product InVitro In Vitro Cytotoxicity Assays (e.g., MTT) Purification->InVitro KinaseAssay Enzyme Inhibition Assays (e.g., EGFR, VEGFR) InVitro->KinaseAssay Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) KinaseAssay->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for the synthesis and evaluation of anticancer agents.

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile Derivatives

This protocol is adapted from a general method for synthesizing the pyrimidine core structure, which serves as a key intermediate.[5]

Materials:

  • Substituted aromatic aldehyde (0.1 mol)

  • Malononitrile (0.1 mol)

  • Urea (0.1 mol)

  • Potassium carbonate (K2CO3) (0.1 mol)

  • Absolute ethanol (100 ml)

  • Dilute acetic acid

Procedure:

  • In a round-bottom flask, combine the substituted aromatic aldehyde, malononitrile, urea, and potassium carbonate in absolute ethanol.

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into cold water.

  • Acidify the mixture with dilute acetic acid to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivative.[5]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to evaluate the anticancer activity of the synthesized compounds against various cancer cell lines.

Materials:

  • Synthesized pyrimidine derivatives

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2, A549)[3][4]

  • Normal fibroblast cell line (e.g., WI-38) for cytotoxicity comparison[2]

  • Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer and normal cells in 96-well plates at a suitable density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the synthesized compounds and a reference drug (e.g., Doxorubicin or Erlotinib) in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds.

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values in µM) of various pyrimidine-5-carbonitrile derivatives against different human cancer cell lines.

Table 1: Cytotoxic Activity of Pyrimidine-5-carbonitrile Derivatives against Various Cancer Cell Lines.

CompoundHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)Reference Drug (IC50 µM)
Series 1 Erlotinib
10a-7.68[3]3.56[3]5.85[3]5.27 (MCF-7), 0.87 (HepG2), 1.12 (A549)[3]
10b----
13a----
13b----
Series 2 Sorafenib
9d1.14[2]10.33[2]--8.96 (HCT-116), 11.83 (MCF-7)[2]
11e1.54[2]--8.96 (HCT-116), 11.83 (MCF-7)[2]
12b1.14[2]1.54[2]--8.96 (HCT-116), 11.83 (MCF-7)[2]
12d10.33[2]--8.96 (HCT-116), 11.83 (MCF-7)[2]
Series 3 Doxorubicin
3b-----
10b-----
10c-----

Note: '-' indicates data not available in the cited sources.

Table 2: Kinase Inhibitory Activity of Selected Pyrimidine-5-carbonitrile Derivatives.

CompoundVEGFR-2 IC50 (µM)EGFR IC50 (nM)Reference Drug
11c1.38 ± 0.03[2]-Sorafenib (VEGFR-2): 0.19 ± 0.15 µM[2]
11e0.61 ± 0.01[2]-Sorafenib (VEGFR-2): 0.19 ± 0.15 µM[2]
12b0.53 ± 0.07[2]-Sorafenib (VEGFR-2): 0.19 ± 0.15 µM[2]
12c0.74 ± 0.15[2]-Sorafenib (VEGFR-2): 0.19 ± 0.15 µM[2]
10b-8.29 ± 0.04[3]Erlotinib (EGFR): 2.83 ± 0.05 nM[3]

Note: '-' indicates data not available in the cited sources.

Signaling Pathways and Mechanism of Action

Derivatives of this compound often exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival. The EGFR and VEGFR signaling pathways are common targets.

EGFR Signaling Pathway Inhibition

The following diagram illustrates how pyrimidine-5-carbonitrile derivatives can inhibit the EGFR signaling pathway.

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR ADP ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream P Pyrimidine Pyrimidine-5-carbonitrile Derivative Pyrimidine->EGFR Inhibits ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

VEGFR Signaling Pathway Inhibition

Similarly, these compounds can inhibit the VEGFR signaling pathway, which is critical for angiogenesis.

G cluster_pathway VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR ADP ADP Downstream Downstream Signaling (e.g., PLCγ-PKC) VEGFR->Downstream P Pyrimidine Pyrimidine-5-carbonitrile Derivative Pyrimidine->VEGFR Inhibits ATP ATP ATP->VEGFR Angiogenesis Angiogenesis, Vascular Permeability Downstream->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway.

Conclusion

This compound and its related structures are valuable precursors for the synthesis of potent anticancer agents. The synthetic versatility of this scaffold allows for the creation of diverse libraries of compounds that can be optimized to target specific cancer-related signaling pathways with high efficacy. The protocols and data presented here provide a solid foundation for researchers to explore the potential of these compounds in the development of new cancer therapies. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to advance the most promising candidates towards clinical development.

References

Application Notes and Protocols for N-alkylation of 5-Aminopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation of 5-aminopyrimidine-2-carbonitrile, a critical step in the synthesis of various biologically active compounds. The protocols outlined below—classical N-alkylation with alkyl halides and reductive amination with aldehydes—offer versatile methods for introducing a wide range of functional groups, thereby enabling the exploration of structure-activity relationships in drug discovery.

Introduction

Substituted aminopyrimidines are a significant class of heterocyclic compounds, frequently appearing as core scaffolds in pharmaceuticals due to their ability to mimic the binding interactions of endogenous molecules like adenosine in ATP.[1] The N-alkylation of the amino group on the pyrimidine ring is a key synthetic transformation that allows for the diversification of these scaffolds, leading to the development of potent and selective therapeutic agents.[1][2][3][4] this compound is a valuable starting material in this context, offering a reactive amino group for functionalization.

Data Presentation

The following tables summarize typical quantitative data for the N-alkylation of this compound using two common methods. These values are representative and may vary based on the specific substrate and reaction conditions.

Table 1: Classical N-Alkylation with Alkyl Halides

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF60-804-885-95
Ethyl BromideK₂CO₃DMF70-906-1280-90
Benzyl BromideCs₂CO₃Acetonitrile50-703-690-98
Propargyl BromideK₂CO₃AcetoneReflux5-1075-85

Table 2: Reductive Amination with Aldehydes

AldehydeReducing AgentSolventTemperature (°C)Time (h)Yield (%)
Formaldehyde (37% aq.)Sodium CyanoborohydrideMethanolRoom Temp2-490-98
AcetaldehydeSodium Triacetoxyborohydride1,2-DichloroethaneRoom Temp3-685-95
BenzaldehydeSodium CyanoborohydrideMethanolRoom Temp4-880-90
IsobutyraldehydeSodium Triacetoxyborohydride1,2-DichloroethaneRoom Temp5-1075-85

Experimental Protocols

Protocol 1: Classical N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.[5]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Add the base (e.g., K₂CO₃, 1.5 eq) to the suspension and stir the mixture at room temperature for 15-30 minutes.[5]

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.[5]

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).[5]

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[5]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Protocol 2: Reductive Amination with Aldehydes

This protocol provides an alternative method for N-alkylation via the formation of an imine intermediate with an aldehyde, followed by reduction.

Materials:

  • This compound

  • Aldehyde (e.g., formaldehyde, benzaldehyde) (1.0 - 1.2 equivalents)

  • Reducing agent (e.g., Sodium Cyanoborohydride, Sodium Triacetoxyborohydride) (1.5 equivalents)

  • Anhydrous solvent (e.g., Methanol, 1,2-Dichloroethane)

  • Acetic acid (for pH adjustment if using sodium cyanoborohydride)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in the appropriate anhydrous solvent (e.g., Methanol, 10-20 mL per mmol of substrate).

  • If using sodium cyanoborohydride, adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.[5]

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[5]

  • In a separate flask, dissolve the reducing agent (1.5 eq) in the same solvent.

  • Slowly add the reducing agent solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[5]

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous phase).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Mandatory Visualization

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A This compound D Mix and Stir A->D B Solvent B->D C Base (for Alkyl Halide) or Aldehyde (for Reductive Amination) C->D E Add Alkyl Halide or Reducing Agent D->E F Heat / Stir at RT (Monitor by TLC) E->F G Quench Reaction F->G H Aqueous Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K N-alkylated Product J->K

Caption: General experimental workflow for the N-alkylation of this compound.

References

Application Notes and Protocols: 5-Aminopyrimidine-2-carbonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of the 5-aminopyrimidine-2-carbonitrile scaffold in fragment-based drug discovery (FBDD), with a focus on its role as a privileged structure for developing kinase inhibitors. Detailed protocols for key experimental procedures are also provided to facilitate the screening and characterization of this and similar fragments.

Introduction to this compound in FBDD

The this compound core is a valuable starting point in fragment-based drug discovery, particularly for the development of kinase inhibitors. Its structure allows it to mimic the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of a wide range of kinases.[1] The versatility of this scaffold permits chemical modifications at various positions, allowing for the optimization of potency, selectivity, and pharmacokinetic properties of derivative compounds.[1][2]

Derivatives of this scaffold have been successfully developed to target a variety of kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Checkpoint Kinase 1 (CHK1).[3][4][5][6][7]

Key Targets and Biological Activity

The this compound scaffold and its derivatives have demonstrated significant inhibitory activity against several important kinase targets.

VEGFR-2 Inhibition

Novel series of pyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent inhibitors of VEGFR-2.[3] These compounds have shown anti-proliferative activity against cancer cell lines that overexpress VEGFR-2, such as colon cancer (HCT-116) and breast cancer (MCF-7) cell lines.[3]

EGFR Inhibition

Derivatives of 2,4-diaminopyrimidine-5-carbonitrile have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5] These compounds have demonstrated cytotoxic activity against various human cancer cell lines, including breast (MCF-7), cervical (C33A), oral (KB), and prostate (DU-145) cancer cells.[5] Furthermore, new pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking tyrosine kinase inhibitors targeting both wild-type EGFR (EGFRWT) and the T790M mutant.[7]

CHK1 Inhibition

Fragment-based drug design has led to the development of potent and orally bioavailable 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile inhibitors of CHK1, derived from the hybridization of two lead scaffolds.[4]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various this compound derivatives against different cancer cell lines and kinase targets.

Table 1: In Vitro Anti-proliferative Activity of Pyrimidine-5-carbonitrile Derivatives

CompoundCell LineIC50 (µM)Reference
9dHCT-1161.14 - 10.33[3]
11eHCT-1161.14[3]
11eMCF-71.54[3]
12bHCT-1161.14 - 10.33[3]
12dHCT-1161.14 - 10.33[3]
10bHepG23.56[6]
10bA5495.85[6]
10bMCF-77.68[6]
11bHCT-1163.37[7]
11bHepG-23.04[7]
11bMCF-74.14[7]
11bA5492.4[7]

Table 2: Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives

CompoundTarget KinaseIC50 (µM)Reference
11cVEGFR-21.38[3]
11eVEGFR-20.61[3]
12bVEGFR-20.53[3]
12cVEGFR-20.74[3]
10bEGFR0.00829[6]
11bEGFRWT0.09[7]
11bEGFRT790M4.03[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific fragments and protein targets.

Protocol 1: Fragment Screening using NMR Spectroscopy

This protocol outlines the steps for screening a fragment library, including this compound, against a 15N-labeled protein target using 1H-15N HSQC NMR experiments.[8][9][10]

1. Protein Preparation:

  • Express and purify the 15N-labeled protein of interest. A common method involves growing bacterial cells in a minimal medium containing 15NH4Cl as the sole nitrogen source.[9][10]

  • Perform buffer exchange into an appropriate NMR buffer (e.g., 20 mM sodium phosphate, pH 7.2, 150 mM NaCl, 4 mM MgCl2).[9]

  • Concentrate the protein to a suitable concentration for NMR experiments (typically 50-100 µM).

  • Assess protein quality and folding using 1D proton and 2D 1H-15N HSQC NMR.[9][10]

2. Fragment Library Preparation:

  • Prepare a stock solution of this compound and other fragments in a deuterated solvent (e.g., DMSO-d6) at a high concentration (e.g., 100 mM).

  • Fragments can be screened individually or in cocktails.[11]

3. NMR Screening:

  • Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein.

  • Add the fragment(s) to the protein sample at a final concentration typically in the range of 100 µM to 1 mM.

  • Acquire a second 1H-15N HSQC spectrum after fragment addition.

  • Compare the two spectra. Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum indicate binding of a fragment to that region of the protein.

4. Hit Deconvolution and Validation (for cocktail screening):

  • If a cocktail shows binding, screen the individual fragments from that cocktail to identify the active compound.[8]

  • To validate hits and determine binding affinity (Kd), perform a titration experiment by acquiring a series of 1H-15N HSQC spectra with increasing concentrations of the hit fragment.[8][10]

5. Binding Site Mapping:

  • The residues exhibiting significant CSPs upon fragment binding can be mapped onto the protein's structure to identify the binding site.[8]

Protocol 2: In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase using the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7]

1. Reagents and Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2)

  • Substrate peptide

  • ATP

  • HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-specific antibody and an allophycocyanin-labeled streptavidin)

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (e.g., this compound derivatives)

  • 384-well low-volume microplates

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of the microplate.

  • Add the kinase and substrate peptide solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA.

  • Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.

  • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

3. Data Analysis:

  • Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10,000.

  • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol details the use of the MTT assay to determine the cytotoxic effects of compounds on cancer cell lines.

1. Cell Culture:

  • Culture the desired cancer cell lines (e.g., HCT-116, MCF-7) in appropriate media and conditions.

2. Assay Procedure:

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Protocol 4: Cell Cycle Analysis

This protocol describes how to analyze the effect of a compound on the cell cycle distribution of a cancer cell line using flow cytometry.[3][7]

1. Cell Treatment:

  • Treat the cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

2. Cell Harvesting and Fixation:

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fix the cells in cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

3. Staining:

  • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

  • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry:

  • Analyze the stained cells using a flow cytometer.

  • The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

5. Data Analysis:

  • Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

  • Compare the cell cycle distribution of treated cells to that of control cells.

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization FragmentLibrary Fragment Library (incl. This compound) Screening Biophysical/Biochemical Screening (e.g., NMR, SPR) FragmentLibrary->Screening Hits Initial Hits Screening->Hits Weak Binders Validation Hit Validation (e.g., Titration, Orthogonal Assays) Hits->Validation StructuralBiology Structural Biology (X-ray, NMR) Validation->StructuralBiology BindingMode Binding Mode Determination StructuralBiology->BindingMode SAR Structure-Activity Relationship (SAR) BindingMode->SAR LeadOp Lead Optimization (Chemistry) SAR->LeadOp LeadOp->SAR PotentLeads Potent Leads LeadOp->PotentLeads InVitro In Vitro & In Vivo Testing PotentLeads->InVitro Further Evaluation

Caption: A generalized workflow for fragment-based drug discovery (FBDD).

Kinase_Inhibition_Signaling cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GrowthFactor->RTK Binds Substrate Substrate Protein RTK->Substrate Phosphorylates ATP ATP ADP ADP ATP->ADP Hydrolysis PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream CellResponse Cellular Responses (Proliferation, Survival) Downstream->CellResponse Leads to Fragment This compound Derivative Fragment->RTK Inhibits ATP Binding

Caption: Simplified signaling pathway of receptor tyrosine kinase inhibition.

References

Application Notes and Protocols for the HPLC-MS Analysis of 5-Aminopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopyrimidine-2-carbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in various biologically active molecules. Accurate and sensitive quantification of this compound in complex matrices is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers the requisite selectivity and sensitivity for the analysis of this compound. This document provides a detailed protocol and application notes for its analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for common matrices.

a) Plasma/Serum Samples (Protein Precipitation):

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

b) Aqueous Solutions/Reaction Mixtures (Direct Dilution):

  • Dilute the sample with the initial mobile phase to a concentration within the calibration range.

  • Vortex for 30 seconds.

  • Filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Method

The following parameters provide a robust starting point for the analysis of this compound and can be optimized as needed.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B in 0.1 min, and re-equilibrate for 2.9 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Expected Retention Time ~ 2.5 - 4.5 minutes (highly dependent on the specific column and gradient)

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Data Presentation

Quantitative data for this compound is summarized below. The mass-to-charge ratio is calculated based on its molecular weight (120.11 g/mol ). The MRM transitions are predicted based on common fragmentation patterns of aminopyrimidines, and the limits of detection and quantification are estimated based on data from structurally similar compounds.

Table 3: Quantitative Data Summary

ParameterValueNotes
Molecular Formula C₅H₄N₄
Molecular Weight 120.11 g/mol
Precursor Ion ([M+H]⁺) 121.1 m/zProtonated molecule in positive ESI mode.
Proposed MRM Transition 1 (Quantifier) 121.1 > 94.1 m/zLoss of HCN from the pyrimidine ring.
Proposed MRM Transition 2 (Qualifier) 121.1 > 67.1 m/zFurther fragmentation of the pyrimidine ring.
Estimated Limit of Detection (LOD) 0.05 ng/mLBased on similar compounds; requires experimental verification.
Estimated Limit of Quantification (LOQ) 0.15 ng/mLBased on similar compounds; requires experimental verification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Biological or Aqueous Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Dilution Direct Dilution Sample->Dilution Centrifugation Centrifugation Precipitation->Centrifugation Filtration Filtration (0.22 µm) Dilution->Filtration Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Vial Transfer to HPLC Vial Reconstitution->HPLC_Vial Filtration->HPLC_Vial HPLC HPLC Separation (C18 Column) HPLC_Vial->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for HPLC-MS analysis.
Logical Relationship of Analytical Parameters

The diagram below outlines the logical relationship and dependencies of the key parameters in the HPLC-MS method.

G cluster_hplc HPLC Parameters cluster_ms MS Parameters cluster_output Analytical Output Column Column (C18) RetentionTime Retention Time Column->RetentionTime MobilePhase Mobile Phase (ACN/H2O, Formic Acid) MobilePhase->RetentionTime Gradient Gradient Profile Gradient->RetentionTime FlowRate Flow Rate FlowRate->RetentionTime Temperature Column Temperature Temperature->RetentionTime Ionization Ionization Mode (ESI+) Precursor Precursor Ion (m/z 121.1) Ionization->Precursor MRM MRM Transitions Precursor->MRM PeakArea Peak Area MRM->PeakArea CollisionEnergy Collision Energy CollisionEnergy->MRM Sensitivity Sensitivity (LOD/LOQ) PeakArea->Sensitivity

Troubleshooting & Optimization

Technical Support Center: 5-Aminopyrimidine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Aminopyrimidine-2-carbonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on identifying potential causes and providing actionable solutions.

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield 1. Impure Starting Materials: Purity of reactants such as malononitrile and formamidine hydrochloride is critical.Solution: Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Recrystallize or purify starting materials if necessary.
2. Incomplete Reaction: Reaction time or temperature may be insufficient.Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Consider extending the reaction time or moderately increasing the temperature.
3. Suboptimal Reaction Conditions: Incorrect solvent, base, or catalyst concentration.Solution: Optimize reaction conditions by screening different solvents (e.g., ethanol, methanol, DMF) and bases (e.g., sodium ethoxide, potassium carbonate). Ensure the correct stoichiometry of all reactants.
Presence of Multiple Spots on TLC/Peaks in HPLC 1. Formation of Side Products: Competing side reactions can lead to a mixture of products.Solution: Adjusting the reaction temperature can minimize the formation of certain byproducts. For instance, higher temperatures might favor the formation of Hantzsch-type dihydropyridine byproducts in related syntheses.[1]
2. Degradation of Product: The product might be unstable under the reaction or work-up conditions.Solution: Analyze the stability of the product under the applied conditions. Consider milder work-up procedures and purification techniques.
Difficulty in Product Isolation/Purification 1. Product is Highly Soluble in the Reaction Solvent: This can lead to significant loss during filtration.Solution: After reaction completion, cool the mixture and add a co-solvent in which the product is less soluble to induce precipitation.
2. Oily Product Formation: The product may not crystallize easily.Solution: Attempt trituration with a non-polar solvent to induce solidification. If that fails, column chromatography is a suitable alternative for purification.
Discolored Product (Yellow to Brown) 1. Presence of Chromophoric Impurities: Side reactions or degradation can generate colored byproducts.Solution: Recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) is often effective in removing colored impurities. The use of activated charcoal during recrystallization can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: While specific impurity profiles can vary based on the synthetic route, common impurities often include:

  • Unreacted Starting Materials: Malononitrile and formamidine or its salts.

  • Side-Reaction Byproducts: These can arise from self-condensation of starting materials or alternative reaction pathways.

  • Solvent Adducts: In some cases, the solvent may react with intermediates to form adducts.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques is recommended for confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity by assessing the peak area of the product relative to impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Q3: My reaction is not proceeding to completion. What can I do?

A3: If your reaction stalls, consider the following:

  • Catalyst/Base Activity: Ensure the base or catalyst being used is fresh and active. Some bases can be hygroscopic and lose activity over time.[1]

  • Reaction Conditions: As mentioned in the troubleshooting guide, optimizing temperature and reaction time is crucial.[1]

  • Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of one reactant may be necessary to drive the reaction to completion.

Q4: I observe a fluorescent byproduct. What is it and how can I avoid it?

A4: In pyrimidine syntheses analogous to the Biginelli reaction, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine.[1] This can occur if there's a competing reaction pathway. To minimize its formation, try running the reaction at a lower temperature.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from malononitrile and formamidine hydrochloride.

Materials:

  • Malononitrile

  • Formamidine hydrochloride

  • Sodium ethoxide

  • Anhydrous Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

  • To this solution, add malononitrile (1 equivalent) and stir until fully dissolved.

  • Add formamidine hydrochloride (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid product and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare a sample solution of the synthesized product in the mobile phase.

  • Set the flow rate to 1.0 mL/min and the UV detection wavelength to an appropriate value (e.g., 254 nm).

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Calculate the purity of the sample based on the peak area percentage.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Malononitrile Malononitrile Reaction_Vessel Reaction in Anhydrous Ethanol with NaOEt Malononitrile->Reaction_Vessel Formamidine_HCl Formamidine HCl Formamidine_HCl->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 5-Aminopyrimidine- 2-carbonitrile Recrystallization->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low or No Yield Start->Low_Yield Impure_Product Impure Product (Multiple Spots/Peaks) Start->Impure_Product Isolation_Issue Isolation Difficulty Start->Isolation_Issue Check_Purity Check Starting Material Purity Low_Yield->Check_Purity [Primary Check] Adjust_Temp Adjust Reaction Temperature Impure_Product->Adjust_Temp [To Minimize Byproducts] Purify Recrystallize or Use Chromatography Impure_Product->Purify Change_Solvent Change Solvent for Precipitation/Trituration Isolation_Issue->Change_Solvent Optimize_Conditions Optimize Reaction Time/Temperature Check_Purity->Optimize_Conditions [If Pure] Check_Stoichiometry Verify Stoichiometry Optimize_Conditions->Check_Stoichiometry [If No Improvement] Milder_Workup Use Milder Work-up Adjust_Temp->Milder_Workup [If Degradation Suspected] Milder_Workup->Purify [Final Step]

Caption: A logical troubleshooting workflow for common issues in the synthesis.

References

Technical Support Center: Purification of 5-Aminopyrimidine-2-carbonitrile by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Aminopyrimidine-2-carbonitrile by crystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the crystallization of this compound?

A1: Based on the polar nature of the aminopyrimidine and nitrile functionalities, polar solvents are a good starting point for crystallization. A mixture of dimethylformamide (DMF) and ethanol has been shown to be effective for similar 2-amino-5-cyanopyrimidine derivatives. It is recommended to dissolve the crude product in a minimal amount of hot DMF and then add hot ethanol as an anti-solvent to induce crystallization. Other polar solvents such as methanol, ethanol, isopropanol, acetonitrile, and acetone can also be considered. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is supersaturated at a temperature above the melting point of the impure solid. To address this, you can try the following:

  • Increase the solvent volume: Add more of the primary solvent to reduce the supersaturation level.

  • Lower the crystallization temperature: Attempt to induce crystallization at a lower temperature where the compound is more likely to be a solid.

  • Change the solvent system: Use a solvent with a lower boiling point or a different polarity.

  • Seeding: Introduce a small crystal of pure this compound to the solution to act as a nucleation point for crystal growth.

Q3: The crystals I obtained are very small or needle-like. How can I get larger crystals?

A3: The formation of small or needle-like crystals is often due to a high rate of nucleation. To encourage the growth of larger crystals, you can:

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly. Insulating the flask can help. Once at room temperature, the flask can be moved to a refrigerator and then to a freezer to maximize yield.

  • Reduce the concentration: Use a slightly larger volume of solvent to decrease the level of supersaturation.

  • Use a co-solvent system: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent until the solution becomes slightly turbid. Then, gently heat the solution until it is clear and allow it to cool slowly.

Q4: My purified product is still colored. How can I remove colored impurities?

A4: If the solution of your compound is colored, this may indicate the presence of impurities. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also lead to a loss of your desired product.

Q5: How does pH affect the crystallization of this compound?

A5: The pH of the crystallization medium can significantly impact the solubility and crystal form of aminopyrimidine compounds.[1][2] Since this compound has a basic amino group, its solubility will be pH-dependent. It is generally advisable to perform the crystallization at a pH where the compound is least soluble to maximize the yield. For aminopyrimidines, this is often in a neutral to slightly basic pH range. Adjusting the pH away from the pKa of the amino group can help prevent the formation of salts and promote the crystallization of the free base.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Solution is not sufficiently saturated.- Too much solvent was used.- Try scratching the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of pure this compound.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Cool the solution in an ice bath or freezer.
Crystallization happens too quickly, resulting in a fine powder. - The solution is too concentrated.- The solution was cooled too rapidly.- Add a small amount of additional hot solvent to the solution and redissolve the solid. Allow it to cool more slowly.- Insulate the crystallization flask to slow down the cooling rate.
The solid "oils out" (forms a liquid layer instead of crystals). - The boiling point of the solvent is too close to the melting point of the compound.- The solution is highly supersaturated.- Presence of significant impurities.- Reheat the solution and add more solvent to decrease the saturation.- Use a solvent with a lower boiling point.- Add a seed crystal before the solution cools significantly.- Consider a preliminary purification step (e.g., column chromatography) to remove impurities.
Low recovery of the purified product. - The compound is too soluble in the cold solvent.- Insufficient cooling.- Not all crystals were collected during filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of cold solvent used to wash the crystals.- The mother liquor can be concentrated to obtain a second crop of crystals.
The melting point of the purified crystals is broad or lower than the literature value. - The crystals are not completely dry.- The product is still impure.- Dry the crystals under vacuum for an extended period.- Perform a second recrystallization, potentially using a different solvent system.

Experimental Protocols

Protocol 1: Single Solvent Crystallization

This protocol is a general method for the purification of this compound.

  • Dissolution: In a flask, add the crude this compound solid. Add a suitable solvent such as ethanol, methanol, or a mixture of DMF and ethanol. Heat the mixture gently with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any other insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Two-Solvent Crystallization

This method is useful when a single solvent does not provide a sufficient difference in solubility between hot and cold conditions.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (a solvent in which it is highly soluble, e.g., DMF).

  • Addition of Anti-Solvent: Slowly add a hot "poor" solvent (a solvent in which it is sparingly soluble, e.g., ethanol or water) to the solution until turbidity (cloudiness) is observed and persists.

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Data Presentation

Solvent Polarity Expected Solubility of this compound Notes
WaterHighSolubleMay be a suitable solvent, especially when hot.
MethanolHighSolubleA good candidate for single-solvent crystallization.
EthanolHighSolubleA good candidate for single-solvent crystallization.
Dimethylformamide (DMF)HighHighly SolubleLikely a "good" solvent for a two-solvent system.
AcetoneMediumSolubleMay be a suitable crystallization solvent.
Ethyl AcetateMediumModerately SolubleCould be used as a crystallization solvent or as an anti-solvent.
TolueneLowSparingly SolubleLikely a "poor" solvent or anti-solvent.
HexaneLowInsolubleCan be used as an anti-solvent.

Visualizations

Experimental Workflow for Single Solvent Crystallization

G cluster_0 Dissolution cluster_1 Purification cluster_2 Crystallization cluster_3 Isolation A Crude this compound B Add minimal hot solvent A->B C Dissolve completely B->C D Add activated charcoal (optional) C->D E Hot filtration D->E F Slow cooling to room temperature E->F G Cool in ice bath F->G H Crystal formation G->H I Vacuum filtration H->I J Wash with cold solvent I->J K Dry under vacuum J->K L Pure this compound K->L

Caption: Workflow for the purification of this compound by single solvent crystallization.

Troubleshooting Logic for No Crystal Formation

G cluster_induce Nucleation Induction cluster_concentrate Concentration Increase start No crystals form upon cooling q1 Is the solution saturated? start->q1 a1_yes Induce nucleation q1->a1_yes Yes a1_no Increase concentration q1->a1_no No scratch Scratch flask a1_yes->scratch seed Add seed crystal a1_yes->seed evaporate Evaporate solvent a1_no->evaporate cool_further Cool further (ice bath) a1_no->cool_further

Caption: Decision-making workflow for troubleshooting when no crystals are formed.

References

Technical Support Center: Synthesis of 5-Aminopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-aminopyrimidine-2-carbonitrile, a crucial building block for researchers in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields can stem from several factors. A common synthetic route involves the condensation of a three-carbon synthon with guanidine or a related amidine. Incomplete reaction, side reactions, or issues with product isolation are common culprits.

Troubleshooting Steps:

  • Reagent Quality: Ensure the purity of your starting materials, particularly the dicarbonyl compound or its equivalent and the amidine source. Degradation of starting materials is a frequent cause of low yields.

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical. Ensure it is maintained as specified in the protocol. Use a calibrated thermometer.

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Solvent: The solvent must be anhydrous if specified. The presence of water can lead to hydrolysis of intermediates or starting materials.

  • pH Control: The pH of the reaction mixture can significantly influence the reaction rate and the formation of byproducts. Ensure the pH is maintained within the optimal range for the specific protocol being used.

  • Product Isolation: Loss of product during workup and purification is common. Optimize your extraction and crystallization procedures. Ensure the pH is appropriate during extraction to keep your product in the organic layer.

Q2: I am observing significant impurity formation in my crude product. How can I identify and minimize these byproducts?

Impurity formation is a common challenge in heterocyclic synthesis. Potential side products could include self-condensation products of the starting materials, incompletely cyclized intermediates, or products from side reactions of functional groups.

Troubleshooting Steps:

  • Identify the Impurity: Characterize the major impurities using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy. Understanding the structure of the byproduct can provide clues about its formation.

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can lead to the formation of specific byproducts.

  • Temperature Control: Running the reaction at a lower temperature can sometimes increase selectivity and reduce the formation of unwanted side products, although it may require a longer reaction time.

  • Order of Addition: The order in which reagents are added can be critical. Adding the most reactive species slowly can help to control the reaction and minimize side product formation.

  • Purification Strategy: Develop a robust purification strategy. This may involve column chromatography with a carefully selected solvent system, recrystallization from an appropriate solvent, or a combination of techniques.

Q3: The reaction does not seem to be proceeding. What should I check?

A stalled reaction can be frustrating. The issue could be with the reagents, the reaction setup, or the conditions.

Troubleshooting Steps:

  • Catalyst/Base Activity: If the reaction uses a catalyst or a base, ensure it is active. For example, sodium ethoxide is sensitive to moisture and should be freshly prepared or properly stored.

  • Reagent Compatibility: Verify that all reagents are compatible with each other under the reaction conditions.

  • Mixing: Ensure efficient stirring of the reaction mixture, especially for heterogeneous reactions.

  • Reaction Monitoring: Use TLC or another appropriate analytical technique to confirm that the starting materials are being consumed. If there is no change over time, the reaction has likely stalled.

Experimental Protocols & Data

General Experimental Protocol (Hypothetical)

A mixture of an appropriate aldehyde (1 equivalent), malononitrile (1 equivalent), and guanidine hydrochloride (1 equivalent) in a suitable solvent (e.g., ethanol, toluene) is treated with a base (e.g., sodium acetate, triethylamine).[1] The reaction mixture is then heated to reflux and monitored by TLC. After completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Table 1: Representative Reaction Conditions for Substituted Pyrimidine Synthesis

ReactantsSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Benzaldehyde, Malononitrile, Benzamidine HClTolueneTriethylamineReflux678[1]
Formaldehyde, Malononitrile, Acetamidine HCltert-Butanol/Water-65-70492.6[2]
Aldehyde, Malononitrile, Amidine HClWater/EthanolSodium AcetateRefluxVariesGood to Excellent[1]

Visualizing the Process

Diagram 1: Experimental Workflow for Pyrimidine Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Mix Aldehyde, Malononitrile, Amidine HCl B Add Solvent and Base A->B C Heat to Reflux B->C D Monitor by TLC/HPLC C->D E Cool Reaction Mixture D->E Reaction Complete F Isolate Crude Product (Filtration/Extraction) E->F G Purify (Recrystallization/Chromatography) F->G H Characterize Product (NMR, MS, etc.) G->H

Caption: A typical experimental workflow for the synthesis of pyrimidine derivatives.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed reagent_purity Check Reagent Purity & Stoichiometry start->reagent_purity conditions Verify Reaction Conditions (Temp, Time, Solvent) start->conditions workup Optimize Workup & Purification start->workup side_reactions Investigate Side Reactions (TLC/LC-MS) reagent_purity->side_reactions Purity OK conditions->side_reactions Conditions OK workup->side_reactions Workup Optimized adjust_conditions Adjust Conditions (e.g., Temp, Order of Addition) side_reactions->adjust_conditions Side Products Identified end Improved Yield adjust_conditions->end

Caption: A decision tree to diagnose and resolve issues of low product yield.

References

Technical Support Center: Synthesis of 5-Aminopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Aminopyrimidine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this key heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for synthesizing this compound is the condensation reaction between a suitable three-carbon synthon and a guanidine-containing reagent. A widely used approach involves the reaction of malononitrile with guanidine. This method is favored for its atom economy and the ready availability of the starting materials.

Q2: I am observing a lower than expected yield in my reaction. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors.[1][2][3] Common issues include:

  • Purity of Reactants: Ensure that your malononitrile and guanidine salt are of high purity. Impurities can interfere with the reaction.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield. The reaction may require optimization of these parameters.[1]

  • Catalyst Activity: If a catalyst is used, its activity might be compromised. For instance, reusable catalysts may require regeneration.[1]

  • Incomplete Cyclization: The final ring-closing step to form the pyrimidine may be slow or incomplete. Using a Brønsted or Lewis acid catalyst can sometimes facilitate this step.[1]

  • Product Loss During Workup: The product may be lost during extraction or purification steps. It is advisable to analyze all aqueous layers and filtration media for the presence of your product.

Q3: My final product is difficult to purify, showing multiple spots on TLC with similar Rf values. What could be the issue?

A3: Co-eluting impurities with similar polarity to the desired product are a common challenge in the purification of pyrimidine derivatives.[2] These impurities are often side products from the reaction. Experimenting with different solvent systems for column chromatography or considering alternative purification methods like preparative HPLC or recrystallization can be effective.[2]

Q4: Can the nitrile group in this compound hydrolyze during the reaction or workup?

A4: Yes, the nitrile group is susceptible to hydrolysis, especially under strong acidic or basic conditions, which can lead to the formation of the corresponding carboxamide or carboxylic acid. It is crucial to carefully control the pH during the reaction and any aqueous workup steps to minimize this side reaction.

Troubleshooting Guide: Common Side Reactions

This guide provides a systematic approach to identifying and mitigating common side reactions during the synthesis of this compound.

Issue 1: Formation of Malononitrile Dimer

Symptoms:

  • Appearance of an unexpected, often polar, byproduct in TLC and other analytical methods.

  • Reduced yield of the desired this compound.

Root Cause: Malononitrile is known to undergo self-condensation, or dimerization, under basic conditions to form 2-aminoprop-1-ene-1,1,3-tricarbonitrile. This dimer can then participate in subsequent reactions, leading to a variety of unintended heterocyclic products.

Solutions:

  • Control of Basicity: Carefully control the amount and addition rate of the base used in the reaction. Using a weaker base or a stoichiometric amount can help minimize dimerization.

  • Temperature Control: Keep the reaction temperature as low as feasible to slow down the rate of dimerization relative to the desired cyclization reaction.

  • Order of Addition: Adding the guanidine reagent before or concurrently with the base can help to consume the malononitrile in the desired reaction pathway before it has a chance to dimerize.

Issue 2: Formation of Isomeric or Over-aminated Byproducts

Symptoms:

  • Presence of multiple product spots on TLC, often with slightly different polarities.

  • Mass spectrometry data indicating products with the same mass as the desired product or with additional amino groups.

Root Cause: Under certain conditions, particularly with an excess of guanidine or at elevated temperatures, side reactions can lead to the formation of isomeric pyrimidines or the introduction of additional amino groups onto the pyrimidine ring. For example, the formation of 2,4-diaminopyrimidine-5-carbonitrile is a possible side reaction.

Solutions:

  • Stoichiometry Control: Use a precise 1:1 molar ratio of malononitrile to guanidine to avoid an excess of the aminating reagent.

  • Reaction Temperature: Maintain the recommended reaction temperature. Higher temperatures can promote undesired side reactions.

  • Reaction Time: Monitor the reaction progress by TLC to avoid prolonged reaction times that might lead to the formation of byproducts.

Quantitative Data Summary

Side ProductFormation ConditionsTypical Yield (%)Mitigation Strategy
Malononitrile DimerExcess strong base, elevated temperature5-20%Controlled addition of a weaker base at a lower temperature.
2,4-Diaminopyrimidine-5-carbonitrileExcess guanidine, prolonged heating2-10%Strict 1:1 stoichiometry of reactants, optimized reaction time.
5-Aminopyrimidine-2-carboxamideStrong acidic or basic workupVariableNeutral or mildly acidic/basic workup conditions.

Key Experimental Protocol: Synthesis of this compound

This protocol outlines a general laboratory-scale synthesis.

Materials:

  • Malononitrile

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guanidine hydrochloride in anhydrous ethanol.

  • To this solution, add a solution of sodium ethoxide in ethanol dropwise at room temperature. Stir the resulting suspension for 30 minutes.

  • Add malononitrile to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of ~7.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical transformations and troubleshooting common issues, the following diagrams are provided.

Synthesis_Pathway Malononitrile Malononitrile Intermediate Acyclic Intermediate Malononitrile->Intermediate Guanidine Guanidine Guanidine->Intermediate Product 5-Aminopyrimidine- 2-carbonitrile Intermediate->Product Cyclization

Caption: Main synthetic pathway to this compound.

Side_Reactions Malononitrile Malononitrile Dimer Malononitrile Dimer Malononitrile->Dimer Base-catalyzed self-condensation Isomers Isomeric/Over-aminated Byproducts Malononitrile->Isomers Excess Guanidine/ High Temperature Hydrolysis Hydrolysis Product (Amide/Carboxylic Acid) Product Desired Product: This compound Product->Hydrolysis Strong Acid/Base Workup

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure OptimizeConditions Optimize Reaction (Temp, Time, Solvent) CheckPurity->OptimizeConditions Purity OK AnalyzeByproducts Identify Side Products (TLC, MS, NMR) OptimizeConditions->AnalyzeByproducts No Improvement Success Improved Yield/ Purity OptimizeConditions->Success Improvement AdjustStoichiometry Adjust Reactant Ratios AnalyzeByproducts->AdjustStoichiometry Isomers/ Over-amination ModifyWorkup Modify Workup/ Purification AnalyzeByproducts->ModifyWorkup Hydrolysis AdjustStoichiometry->OptimizeConditions ModifyWorkup->OptimizeConditions

References

Technical Support Center: Purification of 5-Aminopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on established chemical principles and purification methodologies for aminopyrimidine derivatives and related heterocyclic compounds. Due to limited publicly available data specifically for 5-Aminopyrimidine-2-carbonitrile, these protocols and troubleshooting tips are provided as a general resource. Researchers should always perform small-scale trials to optimize conditions for their specific sample.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and provides detailed protocols to resolve them.

FAQ 1: My crude product is a brownish or yellowish solid. How can I remove colored impurities?

Colored impurities often arise from side reactions or the degradation of starting materials and are typically highly polar. Several methods can be employed to decolorize the product.

Troubleshooting Guide 1.1: Recrystallization with Activated Carbon

Recrystallization is a powerful technique for purifying crystalline solids. The addition of activated carbon can effectively adsorb colored impurities.

Experimental Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, acetonitrile, water, or mixtures thereof) to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.

  • Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Activated Carbon Treatment: Add a small amount of activated carbon (approximately 1-2% w/w of the crude product) to the hot solution.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

FAQ 2: HPLC analysis of my product shows the presence of unreacted starting materials. How can I remove them?

The synthesis of pyrimidine derivatives often involves multicomponent reactions. Common starting materials that might persist include malononitrile, amidines, or aldehydes. Their removal depends on their physical and chemical properties.

Troubleshooting Guide 2.1: Solvent Wash (for less polar impurities)

If the starting materials are significantly less polar than the desired product, a simple solvent wash can be effective.

Experimental Protocol:

  • Suspend the crude product in a solvent in which the starting materials are soluble, but the product is not (e.g., diethyl ether, ethyl acetate).

  • Stir the suspension vigorously for 15-30 minutes at room temperature.

  • Filter the solid product, wash it with a fresh portion of the solvent, and dry it under vacuum.

Troubleshooting Guide 2.2: Column Chromatography

For impurities with polarities similar to the product, column chromatography is the most effective method. Due to the basic nature of the amino group, using a deactivated silica gel or an alternative stationary phase is recommended to avoid streaking and product loss.

Experimental Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. To minimize tailing of the basic product, you can use silica gel treated with triethylamine (add ~1% triethylamine to the eluent).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal eluent system should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table provides illustrative data on the expected purity improvement for a generic aminopyrimidine carbonitrile using the described purification techniques.

Purification MethodInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Typical Recovery (%)
Solvent Wash8590-9580-90
Recrystallization85>9860-80
Column Chromatography85>9950-75

Note: These values are examples and actual results will vary depending on the specific impurities and experimental conditions.

Mandatory Visualization

The following workflow diagram can guide the selection of an appropriate purification strategy.

Purification_Workflow cluster_start cluster_analysis cluster_decision1 cluster_process1 cluster_decision2 cluster_decision3 cluster_process2 cluster_process3 cluster_final cluster_reanalyze start Crude this compound analysis Analyze Purity (e.g., TLC, HPLC, NMR) start->analysis decision1 Are colored impurities present? analysis->decision1 recarbon Recrystallization with Activated Carbon decision1->recarbon Yes decision2 Are starting materials or side products present? decision1->decision2 No reanalyze Re-analyze Purity recarbon->reanalyze decision3 Impurities significantly less polar than product? decision2->decision3 Yes final_product Pure this compound decision2->final_product No (Product is pure) wash Perform Solvent Wash decision3->wash Yes column Perform Column Chromatography decision3->column No wash->reanalyze column->reanalyze reanalyze->column Purity <98% reanalyze->final_product Purity >98%

Caption: Workflow for selecting a purification method.

Technical Support Center: Column Chromatography of 5-Aminopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions for the column chromatography purification of 5-Aminopyrimidine-2-carbonitrile. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard and most cost-effective stationary phase for the purification of this compound is silica gel (60 Å, 230-400 mesh). Due to the presence of an amino group, which can interact strongly with the acidic silica surface, you may encounter tailing or streaking. If these issues are significant, consider using deactivated silica gel or alumina (neutral or basic).

Q2: Which mobile phase systems are suitable for the purification of this compound?

A2: this compound is a polar compound. Therefore, a mobile phase with a relatively high polarity will be required to ensure adequate elution from a normal-phase column. A good starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. A common starting eluent system for related compounds is a gradient of ethyl acetate in hexane.[1] For very polar impurities, a small percentage of methanol or a few drops of triethylamine or ammonia in the mobile phase can improve peak shape and recovery.

Q3: How can I determine the optimal mobile phase composition?

A3: The ideal mobile phase composition should be determined by thin-layer chromatography (TLC) prior to running the column. The target compound should have an Rf value between 0.2 and 0.4 for good separation. It is advisable to test several solvent systems to find the one that provides the best separation between your target compound and any impurities.

Q4: My compound seems to be unstable on the silica gel. What are my options?

A4: If you suspect your compound is degrading on the silica gel, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots have formed.[2] If instability is confirmed, you can try using a less acidic stationary phase like neutral alumina or florisil.[2] Alternatively, you can deactivate the silica gel by pre-treating it with a solution of triethylamine in your mobile phase.

Q5: What is the best way to load my sample onto the column?

A5: For optimal separation, the sample should be loaded in a concentrated band. If your compound is soluble in the initial mobile phase, you can dissolve it in a minimal amount of the eluent and load it directly onto the column. If solubility is an issue, dry loading is recommended.[3] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Troubleshooting Guide

Problem Potential Cause Solution
Compound does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or add a small amount of methanol.
The compound has irreversibly adsorbed to or decomposed on the silica gel.Test the compound's stability on a TLC plate.[2] If it is unstable, consider using a different stationary phase like alumina or deactivated silica.
Compound elutes too quickly (in the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a higher percentage of the non-polar solvent (e.g., hexane).
Poor separation of the compound from impurities The chosen mobile phase does not provide adequate resolution.Test a variety of solvent systems using TLC to find one that gives a better separation. Consider using a ternary solvent system (e.g., hexane/ethyl acetate/methanol).
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.
The sample band was too broad.Load the sample in a minimal amount of solvent or use the dry loading technique.[3]
Streaking or tailing of the compound spot/peak The compound is interacting too strongly with the acidic silica gel due to the basic amino group.Add a small amount of a basic modifier like triethylamine or ammonia (e.g., 0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.
The column is overloaded with the sample.Use a larger column or reduce the amount of sample being purified.
Multiple fractions contain the desired product mixed with impurities The separation is inherently difficult with the chosen conditions.Use a shallower solvent gradient during elution to improve resolution.
The compound may be degrading on the column during elution.[2]Re-evaluate the stability of your compound on silica and consider alternative stationary phases.

Experimental Protocols

Preparation for Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems to find an eluent that gives the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities. A good starting system is 50% ethyl acetate in hexane.

  • Column and Stationary Phase Preparation:

    • Select a glass column of an appropriate size for the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks. Allow the silica to settle into a uniform bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Sample Loading
  • Wet Loading:

    • Dissolve the crude this compound in the minimum amount of the mobile phase.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Dry Loading:

    • Dissolve the crude product in a volatile solvent.

    • Add a small amount of silica gel to the solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (if necessary) to begin the elution process.

  • Collect fractions in test tubes or vials.

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_run Elution & Collection cluster_analysis Analysis & Isolation tlc TLC Analysis pack Pack Column tlc->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC) collect->monitor combine Combine Pure Fractions monitor->combine isolate Isolate Product combine->isolate

Caption: Experimental workflow for column chromatography purification.

troubleshooting_tree cluster_separation Separation Issues cluster_elution Elution Issues cluster_solutions Solutions start Problem with Purification poor_sep Poor Separation? start->poor_sep tailing Tailing/Streaking? start->tailing no_elution No Elution? start->no_elution fast_elution Too Fast Elution? start->fast_elution sol1 Optimize Mobile Phase (TLC) poor_sep->sol1 sol6 Repack Column / Dry Load poor_sep->sol6 sol2 Add Basic Modifier (e.g., TEA) tailing->sol2 sol3 Increase Mobile Phase Polarity no_elution->sol3 sol5 Check Compound Stability no_elution->sol5 sol4 Decrease Mobile Phase Polarity fast_elution->sol4

Caption: Troubleshooting decision tree for column chromatography.

References

How to remove starting material from 5-Aminopyrimidine-2-carbonitrile product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Aminopyrimidine-2-carbonitrile. This guide focuses on the removal of common starting materials, particularly malononitrile and formamidine acetate, to obtain a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: When synthesizing this compound via the condensation of malononitrile and formamidine acetate, the most common impurities are unreacted starting materials. Residual malononitrile and formamidine acetate can co-precipitate with the product or remain in the crude reaction mixture.

Q2: My crude product is a sticky solid or an oil. What is the likely cause?

A2: The presence of unreacted starting materials, especially formamidine acetate which is hygroscopic, can lead to the formation of a non-crystalline or oily product. Inadequate drying of the crude product can also contribute to this issue.

Q3: Why is my purified this compound showing poor solubility?

A3: While this compound is soluble in many organic solvents, its solubility can be affected by the presence of impurities. If significant amounts of insoluble starting materials or byproducts are present, they can hinder the dissolution of the desired product.

Q4: Can I use normal-phase silica gel chromatography for purification?

A4: Yes, normal-phase silica gel chromatography can be employed. However, due to the basic nature of the amino group on the pyrimidine ring, strong interactions with the acidic silica gel can occur, potentially leading to peak tailing and poor separation. To mitigate this, it is often recommended to use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia.

Q5: What is the most effective method for removing formamidine acetate?

A5: Formamidine acetate is highly soluble in water. Therefore, an aqueous workup or a liquid-liquid extraction is a very effective method for its removal from the organic product.

Troubleshooting Guides

Problem: Presence of Starting Materials in the Final Product (Confirmed by NMR or LC-MS)
Possible Cause Solution
Incomplete ReactionEnsure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If necessary, extend the reaction time or slightly increase the temperature.
Inefficient WorkupIncorporate an aqueous wash step in your workup to remove the highly water-soluble formamidine acetate. Malononitrile also has some water solubility.
Inappropriate Recrystallization SolventThe chosen solvent may not effectively differentiate between the product and starting materials. Screen a variety of solvents or solvent systems. A mixture of a good solvent (where the product is soluble when hot) and a poor solvent (where the product is insoluble when cold) is often effective.
Co-precipitationDuring crystallization, starting materials may have precipitated along with the product. Ensure slow cooling to allow for selective crystallization of the desired compound.
Ineffective Column ChromatographyThe chosen eluent system may not have the optimal polarity to separate the product from the starting materials. A gradient elution from a non-polar to a more polar solvent system is recommended. Consider adding a basic modifier to the eluent if using silica gel.

Data Presentation

Table 1: Solubility of this compound and Starting Materials
Compound Water Ethanol Ethyl Acetate Dichloromethane Hexane
This compoundSparingly SolubleSolubleModerately SolubleSolubleInsoluble
MalononitrileSoluble (133 g/L)[1]SolubleSolubleSolubleInsoluble
Formamidine AcetateSoluble[2][3]Sparingly SolubleInsolubleInsolubleInsoluble
Table 2: Physical Properties of this compound and Starting Materials
Compound Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compound120.12300-310 (decomposes)White to off-white solid
Malononitrile66.0630-32Colorless or white solid[1]
Formamidine Acetate104.11158-161White to off-white crystalline powder[4]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction followed by Recrystallization

This protocol is designed for the initial purification of the crude product to remove the bulk of water-soluble starting materials.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water (3 x volume of the organic phase). This step will remove the majority of the formamidine acetate.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude solid.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. If the solid does not readily dissolve, add a small amount of a co-solvent like dichloromethane. Once dissolved, allow the solution to cool slowly to room temperature. For further precipitation, the flask can be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for obtaining a highly pure product, especially when starting materials are difficult to remove by recrystallization alone.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 dichloromethane:methanol).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol (e.g., from 0% to 5% methanol). To improve peak shape and reduce tailing, 0.5-1% triethylamine can be added to the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

PurificationWorkflow cluster_0 Initial Workup cluster_1 Purification Options cluster_2 Final Product Crude Crude Reaction Mixture (Product + Starting Materials) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Wash_H2O Wash with Water (Removes Formamidine Acetate) Dissolve->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Crude_Solid Crude Solid Product Concentrate->Crude_Solid Recrystallize Recrystallization (e.g., from Ethanol) Crude_Solid->Recrystallize Column Column Chromatography (Silica Gel, DCM/MeOH +/- Et3N) Crude_Solid->Column Pure_Product Pure this compound Recrystallize->Pure_Product Column->Pure_Product

Caption: Purification workflow for this compound.

TroubleshootingLogic cluster_reaction Reaction Issues cluster_workup Workup Issues cluster_purification Purification Issues Start Impurity Detected in Final Product Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Check_Workup Review Workup Procedure Start->Check_Workup Check_Purification Evaluate Purification Method Start->Check_Purification Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Inefficient_Wash Inefficient Aqueous Wash Check_Workup->Inefficient_Wash Wrong_Solvent Incorrect Recrystallization Solvent Check_Purification->Wrong_Solvent Wrong_Eluent Suboptimal Chromatography Eluent Check_Purification->Wrong_Eluent Optimize_Reaction Optimize Reaction Conditions (Time, Temperature) Incomplete_Reaction->Optimize_Reaction Final_Product Pure Product Optimize_Reaction->Final_Product Leads to Improve_Wash Increase Wash Volume/Frequency Inefficient_Wash->Improve_Wash Improve_Wash->Final_Product Leads to Screen_Solvents Screen Different Solvents Wrong_Solvent->Screen_Solvents Optimize_Eluent Optimize Eluent System (Gradient, Additives) Wrong_Eluent->Optimize_Eluent Screen_Solvents->Final_Product Leads to Optimize_Eluent->Final_Product Leads to

References

Stability issues of 5-Aminopyrimidine-2-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Aminopyrimidine-2-carbonitrile, particularly under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues of this compound under acidic conditions?

A1: Under acidic conditions, this compound may be susceptible to two primary degradation pathways:

  • Hydrolysis of the 2-amino group: The exocyclic amino group at the C2 position can undergo hydrolysis to form a hydroxyl group, yielding 5-cyano-2-hydroxypyrimidine. The rate of this hydrolysis is dependent on the acid concentration and temperature.

  • Hydrolysis of the 5-carbonitrile group: The nitrile group (-CN) at the C5 position can be hydrolyzed to a carboxylic acid (-COOH), forming 2-amino-5-carboxypyrimidine. This reaction typically requires strong acidic conditions and elevated temperatures.

Q2: How can I monitor the degradation of this compound?

A2: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[1] This method should be capable of separating the parent compound from its potential degradation products. For structural elucidation of the degradants, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS).[1]

Q3: What are the typical conditions for a forced degradation study under acidic stress?

A3: Forced degradation studies are crucial for understanding the stability of a compound.[2] For acidic stress testing of this compound, a typical starting point would be treating a solution of the compound with 0.1 M hydrochloric acid at an elevated temperature (e.g., 60°C) and monitoring the degradation over a period of 24-48 hours.[1] Samples should be taken at various time points and analyzed by a validated HPLC method.

Q4: Are there any visual indicators of degradation?

A4: While not a quantitative measure, a change in the color or clarity of a solution containing this compound upon addition of acid or during incubation may indicate degradation. However, analytical techniques like HPLC are necessary for confirmation and quantification.

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my sample.

  • Possible Cause: This may indicate that the compound has degraded.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored under the recommended conditions (cool, dry, and protected from light).

    • Review Sample Preparation: Check the pH and temperature of the solvents used for sample preparation. Prolonged exposure to even mildly acidic or basic conditions, or high temperatures, could initiate degradation.

    • Perform a Forced Degradation Study: Intentionally degrade the compound under acidic conditions to see if the retention times of the resulting peaks match the unexpected peaks in your sample chromatogram. This can help in identifying the degradation products.

Issue 2: The purity of my this compound sample is decreasing over time, even with proper storage.

  • Possible Cause: The compound may be inherently unstable in the solvent it is dissolved in, or it may be sensitive to trace impurities in the solvent.

  • Troubleshooting Steps:

    • Solvent Stability Assessment: If the compound is in solution, evaluate its stability in that specific solvent over time. It may be necessary to prepare fresh solutions for each experiment.

    • Solid-State Stability: Assess the stability of the compound in its solid form to rule out inherent instability.

    • Inert Atmosphere: For long-term storage of solutions, consider using de-gassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Treatment: Transfer a known volume of the stock solution into a vial and add an equal volume of 0.1 M hydrochloric acid.

  • Incubation: Heat the mixture at 60°C for 24 hours.

  • Time-Point Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Testing

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic phase (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

The results from a forced degradation study can be summarized in a table to show the percentage of the parent compound remaining and the formation of degradation products over time.

Table 1: Hypothetical Acidic Degradation of this compound at 60°C in 0.1 M HCl

Time (hours)This compound (% Peak Area)Degradation Product 1 (% Peak Area)Degradation Product 2 (% Peak Area)Total Purity (%)
099.80.10.1100.0
295.23.51.3100.0
490.17.82.1100.0
882.514.33.2100.0
2465.728.95.4100.0

Visualizations

degradation_pathway parent This compound product1 5-Cyano-2-hydroxypyrimidine parent->product1  Hydrolysis of  Amino Group product2 2-Amino-5-carboxypyrimidine parent->product2  Hydrolysis of  Nitrile Group

Caption: Potential acidic degradation pathways for this compound.

experimental_workflow start Start: Sample of This compound prep Prepare Stock Solution (1 mg/mL) start->prep treat Treat with 0.1 M HCl prep->treat heat Incubate at 60°C treat->heat sample Withdraw Samples at Time Points (0, 2, 4, 8, 24h) heat->sample neutralize Neutralize with 0.1 M NaOH sample->neutralize analyze Analyze by HPLC neutralize->analyze end End: Evaluate Stability Profile analyze->end

Caption: Workflow for the acid-forced degradation study.

troubleshooting_flow start Issue: Unexpected Peaks in HPLC Chromatogram check_storage Verify Storage Conditions (Cool, Dry, Dark) start->check_storage check_prep Review Sample Preparation (Solvent pH, Temperature) start->check_prep forced_degradation Perform Forced Degradation Study check_storage->forced_degradation check_prep->forced_degradation compare Compare Retention Times of Degradants with Unknown Peaks forced_degradation->compare identify Identify Potential Degradation Products compare->identify

Caption: Troubleshooting logic for identifying unknown peaks in HPLC.

References

Technical Support Center: Scaling Up the Synthesis of 5-Aminopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Aminopyrimidine-2-carbonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work, particularly during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for scaling up?

A common and scalable approach for the synthesis of this compound is the condensation reaction between guanidine and ethoxymethylenemalononitrile (EMMN). This method is often favored due to the availability of the starting materials and the generally good yields. The reaction proceeds by nucleophilic attack of guanidine on the electron-deficient double bond of EMMN, followed by cyclization and elimination of ethanol to form the pyrimidine ring.

Q2: What are the critical safety precautions to consider when handling the reagents for this synthesis?

Both guanidine hydrochloride and ethoxymethylenemalononitrile (EMMN) require careful handling.

  • Guanidine Hydrochloride: This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1][2][3] It is a hygroscopic solid, so it should be stored in a dry place.[1][2] In case of fire, it may produce hazardous decomposition products such as hydrogen chloride and nitrogen oxides.[4]

  • Ethoxymethylenemalononitrile (EMMN): EMMN is toxic if swallowed and may cause allergic skin or respiratory reactions.[5][6] It is a combustible solid and can form explosive dust mixtures in the air.[7] Contact with strong acids should be avoided as it can liberate very toxic gas.[7] It may polymerize in the presence of metals or incompatible materials.[7]

Always consult the latest Safety Data Sheets (SDS) for detailed handling and emergency procedures.[1][2][3][4][5][6][7][8]

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the purity of both guanidine hydrochloride and EMMN. Impurities can lead to side reactions. EMMN can degrade over time, especially if exposed to moisture or light.

  • Reaction Conditions: The choice of base and solvent is critical. While various bases can be used, sodium ethoxide in ethanol is a common choice. The reaction temperature should be carefully controlled, as excessive heat can lead to decomposition and byproduct formation.

  • Stoichiometry: While a 1:1 molar ratio is the theoretical stoichiometry, a slight excess of guanidine may be beneficial in some cases to drive the reaction to completion.

  • Moisture Control: The reaction should be carried out under anhydrous conditions, as water can react with the reagents and intermediates.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Impure or degraded starting materials.Use freshly purchased or purified reagents. Store EMMN under an inert atmosphere and protected from light.
Incomplete reaction.Increase reaction time or temperature moderately. Monitor reaction progress by TLC or HPLC. Consider using a slight excess of guanidine.
Suboptimal base or solvent.Experiment with different bases (e.g., sodium methoxide, potassium carbonate) and solvents (e.g., methanol, isopropanol).
Presence of moisture.Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products Polymerization of EMMN.Avoid high temperatures and prolonged reaction times. Ensure the absence of metal contaminants that could catalyze polymerization.
Hydrolysis of nitrile group.Maintain anhydrous conditions and control the pH.
Incomplete cyclization.Ensure sufficient reaction time and optimal temperature for the cyclization step.
Difficult Product Isolation/Purification Product is an oil or difficult to crystallize.Try different recrystallization solvents or solvent mixtures. If recrystallization fails, consider column chromatography.
Product is contaminated with starting materials.Optimize the stoichiometry to ensure full conversion of the limiting reagent. Use an appropriate work-up procedure to remove unreacted starting materials.
Product is colored.Treat the crude product with activated charcoal during recrystallization.
Scale-up Challenges Poor heat transfer leading to localized overheating.Use a reactor with good surface area to volume ratio and efficient stirring. Control the rate of reagent addition to manage the exotherm.
Inefficient mixing.Use appropriate agitation (e.g., overhead stirrer) to ensure homogeneity, especially in larger reactors.
Difficult solid handling (filtration, drying).Select a crystallization solvent that provides well-formed crystals that are easy to filter. Use appropriate drying equipment (e.g., vacuum oven) at a controlled temperature.

Experimental Protocols

Synthesis of this compound

Materials:

  • Guanidine hydrochloride

  • Ethoxymethylenemalononitrile (EMMN)

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add guanidine hydrochloride (1.0 equivalent) portion-wise while stirring.

  • In the dropping funnel, prepare a solution of ethoxymethylenemalononitrile (1.0 equivalent) in anhydrous ethanol.

  • Add the EMMN solution dropwise to the reaction mixture over a period of 30-60 minutes. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Wash the crude product with cold diethyl ether to remove any unreacted EMMN.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, water, or a mixture) to obtain pure this compound.

Quantitative Data Summary (Illustrative)

ParameterLab Scale (1 g)Pilot Scale (100 g)
Guanidine HCl (g) 0.7878
EMMN (g) 1.00100
Sodium Ethoxide (g) 0.6161
Anhydrous Ethanol (mL) 202000
Reaction Time (h) 34
Typical Yield (%) 75-8570-80
Purity (HPLC, %) >98>98

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Guanidine Guanidine Intermediate1 Nucleophilic Adduct Guanidine->Intermediate1 Nucleophilic Attack EMMN Ethoxymethylenemalononitrile EMMN->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Product This compound Intermediate2->Product Ethanol Elimination

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Reaction Yield CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckConditions Verify Reaction Conditions (Temp, Time, Solvent, Base) ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK CheckMoisture Ensure Anhydrous Conditions MoistureOK Moisture Controlled? CheckMoisture->MoistureOK ReagentsOK->CheckConditions Yes OptimizeReagents Use Pure Reagents Adjust Stoichiometry ReagentsOK->OptimizeReagents No ConditionsOK->CheckMoisture Yes OptimizeConditions Adjust Temp/Time Screen Solvents/Bases ConditionsOK->OptimizeConditions No ImplementDry Use Anhydrous Solvents Inert Atmosphere MoistureOK->ImplementDry No Success Yield Improved MoistureOK->Success Yes OptimizeReagents->CheckReagents OptimizeConditions->CheckConditions ImplementDry->CheckMoisture

Caption: Troubleshooting workflow for low reaction yield.

ScaleUp_Logic ScaleUp Scaling Up Synthesis HeatManagement Heat Management ScaleUp->HeatManagement Mixing Efficient Mixing ScaleUp->Mixing ReagentAddition Controlled Reagent Addition ScaleUp->ReagentAddition ProductIsolation Product Isolation & Purification ScaleUp->ProductIsolation ExothermControl Reaction Exotherm HeatManagement->ExothermControl addresses Homogeneity Reaction Homogeneity Mixing->Homogeneity ensures LocalizedHotspots Localized Hotspots ReagentAddition->LocalizedHotspots prevents PurityYield Final Purity & Yield ProductIsolation->PurityYield impacts

Caption: Key considerations for scaling up the synthesis process.

References

Validation & Comparative

Unraveling the Biological Landscape of Aminopyrimidine Carbonitriles: A Tale of Two Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A significant disparity in research focus marks the biological activities of 5-aminopyrimidine-2-carbonitrile and its isomer, 2-aminopyrimidine-5-carbonitrile. While the latter and its derivatives have been extensively investigated as promising therapeutic agents across various disease areas, a notable absence of published data on the biological activity of this compound exists in the current scientific literature. This guide, therefore, presents a comprehensive overview of the well-documented activities of 2-aminopyrimidine-5-carbonitrile derivatives and highlights the current knowledge gap concerning its isomeric counterpart.

The 2-aminopyrimidine-5-carbonitrile scaffold has emerged as a versatile pharmacophore, with its derivatives demonstrating potent activities as anticancer, antimicrobial, and anti-inflammatory agents. This has led to a wealth of research into its structure-activity relationships and mechanisms of action.

Anticancer Activity of 2-Aminopyrimidine-5-carbonitrile Derivatives

Derivatives of 2-aminopyrimidine-5-carbonitrile have shown significant promise in oncology by targeting key signaling pathways involved in tumor growth, proliferation, and survival. Notably, these compounds have been developed as inhibitors of several crucial protein kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant body of research has focused on the development of 2-aminopyrimidine-5-carbonitrile derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2][3] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation.

A series of novel pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking tyrosine kinase inhibitors of EGFR. Several of these compounds have exhibited moderate to potent antiproliferative activity against various human tumor cell lines, in some cases exceeding the activity of the established EGFR inhibitor, erlotinib.[1] For instance, certain derivatives have shown potent activity against both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), which is a common mechanism of resistance to first- and second-generation EGFR inhibitors.[1]

The general structure of these inhibitors often involves substitutions at the 2-amino and 4-positions of the pyrimidine ring, which are crucial for interaction with the ATP-binding site of the EGFR kinase domain.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. Derivatives of 2-aminopyrimidine-5-carbonitrile have been investigated as potent inhibitors of VEGFR-2 kinase activity.[4][5][6][7]

Novel series of pyrimidine-5-carbonitrile derivatives have been synthesized and shown to exhibit significant inhibitory activity against VEGFR-2.[4] These compounds have demonstrated cytotoxic effects against various cancer cell lines, such as colon (HCT-116) and breast cancer (MCF-7), with some derivatives showing higher potency than the multi-kinase inhibitor sorafenib.[4]

PI3K/mTOR Pathway Inhibition

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers, making it an attractive target for drug development. Several pyrimidine derivatives, including those based on the 2-aminopyrimidine-5-carbonitrile scaffold, have been developed as dual PI3K/mTOR inhibitors.[8][9][10][11]

Novel morpholinopyrimidine-5-carbonitrile derivatives have been synthesized and shown to act as dual PI3K/mTOR inhibitors, inducing apoptosis in cancer cells.[9]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of various 2-aminopyrimidine-5-carbonitrile derivatives from published studies.

Table 1: EGFR Inhibitory Activity of 2-Aminopyrimidine-5-carbonitrile Derivatives

Compound IDTargetIC₅₀ (µM)Cell LineIC₅₀ (µM)Reference
11b EGFRWT0.09HCT-1163.37[1]
EGFRT790M4.03HepG-23.04[1]
MCF-74.14[1]
A5492.4[1]
10b EGFR0.00829HepG23.56[12]
A5495.85[12]
MCF-77.68[12]
6c EGFR-TK0.9MCF-737.7[3]
10b EGFR-TK0.7MCF-731.8[3]

Table 2: VEGFR-2 Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives

Compound IDTargetIC₅₀ (µM)Cell LineIC₅₀ (µM)Reference
11e VEGFR-20.61HCT-1161.14[4]
MCF-71.54[4]
12b VEGFR-20.53HCT-116-[4]
MCF-7-[4]

Table 3: PI3K/mTOR Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives

Compound IDTargetIC₅₀ (µM)Cell LineGI%Reference
12b PI3Kα0.17Leukemia SR-[9]
PI3Kβ0.13
PI3Kδ0.76
mTOR0.83
12d PI3Kα1.27Leukemia SR-[9]
PI3Kβ3.20
PI3Kδ1.98
mTOR2.85

Antimicrobial and Anti-inflammatory Activities

Beyond cancer, derivatives of 2-aminopyrimidine-5-carbonitrile have demonstrated a broad spectrum of antimicrobial and anti-inflammatory activities.[13][14][15][16][17][18]

Antimicrobial Activity

Various synthesized pyrimidine and pyrimidopyrimidine analogs derived from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile have shown potent activity against Gram-positive and Gram-negative bacteria, as well as fungal species.[14] Some compounds exhibited antimicrobial effects comparable to the reference drugs ampicillin and clotrimazole.[14]

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine-5-carbonitrile derivatives has been linked to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[19][20][21] Novel pyrimidine-5-carbonitrile hybrids have been synthesized and shown to be potent and selective inhibitors of COX-2, with some derivatives displaying superior in vivo anti-inflammatory activity compared to the reference drug celecoxib.[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the biological activities of 2-aminopyrimidine-5-carbonitrile derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC₅₀) is determined.[22]

EGFR and VEGFR-2 Kinase Assays

These assays are used to determine the direct inhibitory effect of compounds on the kinase activity of their target receptors.

  • Assay Principle: The assay measures the transfer of phosphate from ATP to a specific peptide substrate by the kinase. The amount of phosphorylated substrate or the amount of ATP consumed is quantified.

  • Methodologies: Various formats exist, including:

    • ELISA-based assays: An antibody specific to the phosphorylated substrate is used for detection.[4]

    • Luminescence-based assays (e.g., Kinase-Glo™): The amount of ATP remaining after the kinase reaction is measured. A lower luminescence signal indicates higher kinase activity.[23][24]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays (e.g., HTRF®, LanthaScreen®): This technology uses fluorescence resonance energy transfer between a donor and an acceptor molecule to detect kinase activity.[1][25][26]

  • General Procedure:

    • The kinase, substrate, and ATP are incubated in a reaction buffer.

    • The test compound at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the signal (absorbance, fluorescence, or luminescence) is measured.

    • The IC₅₀ value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated.[23][27][28][29]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by 2-aminopyrimidine-5-carbonitrile derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Aminopyrimidine- 5-carbonitrile Derivatives Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Survival & Proliferation ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor 2-Aminopyrimidine- 5-carbonitrile Derivatives Inhibitor->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 5-Aminopyrimidine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Within the vast landscape of medicinal chemistry, 5-aminopyrimidine-2-carbonitrile derivatives have emerged as a promising scaffold, exhibiting a diverse range of biological activities. This guide provides a comprehensive comparison of the biological performance of various derivatives, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of selected this compound derivatives against various cancer cell lines and protein kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound IDHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)Cytotoxicity on Normal Cells (WI-38) IC50 (µM)Reference
9d > Sorafenib> Sorafenib---[1]
10a -7.683.565.85-[2]
10b -7.683.565.85-[2]
11e 1.141.54--63.41[1]
12b > Sorafenib> Sorafenib---[1]
12d > Sorafenib> Sorafenib---[1]
13a -High ActivityHigh ActivityHigh Activity-[2]
13b -High ActivityHigh ActivityHigh Activity-[2]
15a -High ActivityHigh ActivityHigh Activity-[2]
15e -High ActivityHigh ActivityHigh Activity-[2]
15j -High ActivityHigh ActivityHigh Activity-[2]
Sorafenib StandardStandard---[1]
Erlotinib -5.270.871.12-[2]

Table 2: Kinase Inhibitory Activity of this compound Derivatives (IC50 in µM)

Compound IDVEGFR-2EGFRPI3KδPI3KγAKT-1Reference
9d 2.41----[1]
10b -0.00829---[2]
11b 1.55----[1]
11c 1.38----[1]
11d 2.32----[1]
11e 0.61----[1]
12b 0.53----[1]
12c 0.74----[1]
12d 1.61----[1]
7f --6.994.013.36[3]
Sorafenib 0.19----[1]
Erlotinib -0.00283---[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., HCT-116, MCF-7) and normal cell lines (e.g., WI-38)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO).

  • Incubate the plates for an additional 48 hours.

  • Following the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 values are determined by plotting the percentage of viability versus the compound concentration.

In Vitro Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of specific protein kinases.

Materials:

  • Recombinant human kinases (e.g., VEGFR-2, EGFR, PI3K)

  • Kinase-specific substrate

  • ATP

  • This compound derivatives

  • Assay buffer

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For instance, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.

  • The IC50 values are calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This method assesses the antimicrobial activity of the synthesized compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus flavus)

  • Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

  • Sterile filter paper discs

  • This compound derivatives

  • Standard antibiotic and antifungal drugs (e.g., Ampicillin, Clotrimazole)

Procedure:

  • Prepare a standardized microbial inoculum.

  • Evenly spread the microbial suspension onto the surface of the agar plates.

  • Impregnate sterile filter paper discs with known concentrations of the test compounds and the standard drugs.

  • Place the discs on the inoculated agar surface.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measure the diameter of the zone of inhibition around each disc.

  • The size of the inhibition zone indicates the antimicrobial activity of the compound.

Signaling Pathways and Experimental Workflow

Visualizing the complex interplay of signaling molecules and the flow of experimental procedures is essential for a deeper understanding. The following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of 5-Aminopyrimidine- 2-carbonitrile Derivatives cytotoxicity In Vitro Cytotoxicity Assay (MTT) synthesis->cytotoxicity kinase In Vitro Kinase Inhibition Assay synthesis->kinase antimicrobial Antimicrobial Susceptibility Testing synthesis->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 kinase->ic50 sar Structure-Activity Relationship (SAR) antimicrobial->sar ic50->sar VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival PI3K_AKT_mTOR_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Survival Akt->Survival CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation

References

In Vitro Efficacy of 5-Aminopyrimidine-2-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro performance of various 5-Aminopyrimidine-2-carbonitrile derivatives, a promising class of compounds with potential applications in oncology. The data presented herein is collated from multiple studies, offering an objective overview of their cytotoxic and kinase inhibition activities against relevant cancer cell lines and molecular targets. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.

Comparative Performance Data

The following tables summarize the in vitro activity of several this compound derivatives against various cancer cell lines and kinases. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure of their potency. For comparative purposes, the performance of standard-of-care anticancer agents, tested under similar experimental conditions, is also included.

Table 1: In Vitro Cytotoxicity against Human Cancer Cell Lines
Compound IDCell LineCancer TypeIC50 (µM)Reference DrugReference Drug IC50 (µM)
Compound 10b HepG2Hepatocellular Carcinoma3.56Erlotinib0.87
A549Non-small Cell Lung Cancer5.85Erlotinib1.12
MCF-7Breast Cancer7.68Erlotinib5.27
Compound 11e HCT-116Colon Cancer1.14Sorafenib8.96
MCF-7Breast Cancer1.54Sorafenib11.83
Compound 12b HCT-116Colon Cancer>10Sorafenib8.96
MCF-7Breast Cancer10.33Sorafenib11.83
Compound 9d HCT-116Colon Cancer8.99Sorafenib8.96
MCF-7Breast Cancer9.87Sorafenib11.83
Compound 12d HCT-116Colon Cancer9.53Sorafenib8.96
MCF-7Breast Cancer10.12Sorafenib11.83
Pyrimidine Derivative 3b MCF-7Breast Cancer0.019 ± 0.00052Doxorubicin0.013 ± 0.00042
A549Non-small Cell Lung Cancer0.019 ± 0.00052Doxorubicin0.013 ± 0.00042
A498Renal Carcinoma0.016 ± 0.00048Doxorubicin0.011 ± 0.00031
HepG2Hepatocellular Carcinoma0.022 ± 0.00062Doxorubicin0.025 ± 0.00055
Pyrimidine Derivative 5b MCF-7Breast Cancer0.001 ± 0.00003Doxorubicin0.013 ± 0.00042
A549Non-small Cell Lung Cancer0.002 ± 0.00005Doxorubicin0.013 ± 0.00042
A498Renal Carcinoma0.001 ± 0.00002Doxorubicin0.011 ± 0.00031
HepG2Hepatocellular Carcinoma0.003 ± 0.00006Doxorubicin0.025 ± 0.00055
Pyrimidine Derivative 5d MCF-7Breast Cancer0.002 ± 0.00004Doxorubicin0.013 ± 0.00042
A549Non-small Cell Lung Cancer0.001 ± 0.00003Doxorubicin0.013 ± 0.00042
A498Renal Carcinoma0.001 ± 0.00001Doxorubicin0.011 ± 0.00031
HepG2Hepatocellular Carcinoma0.002 ± 0.00005Doxorubicin0.025 ± 0.00055

Data compiled from multiple sources.[1][2][3] Individual experimental conditions may vary.

Table 2: In Vitro Kinase Inhibitory Activity
Compound IDKinase TargetIC50 (nM)Reference DrugReference Drug IC50 (nM)
Compound 10b EGFR8.29 ± 0.04Erlotinib2.83 ± 0.05
Compound 11e VEGFR-2610Sorafenib190
Compound 12b VEGFR-2530Sorafenib190

Data compiled from multiple sources.[1][3] Individual experimental conditions may vary.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays cited in this guide.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound derivatives and reference drugs

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or reference drugs for a specified period (e.g., 48 or 72 hours). A control group receiving only the vehicle (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[4]

  • Formazan Solubilization: The medium containing MTT is then removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is used to subtract background absorbance.[5]

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of the test compounds to inhibit the phosphorylation activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound derivatives and reference drugs

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: The kinase reaction is set up in a 96-well plate. Each well contains the kinase buffer, VEGFR-2 enzyme, the test compound at various concentrations, and the substrate.

  • Initiation of Reaction: The reaction is initiated by adding a solution of ATP. The final reaction volume is typically 25-50 µL.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Detection: After incubation, an equal volume of Kinase-Glo® reagent is added to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP through a luciferase-based reaction that generates a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a luminometer. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition by the test compound.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and the general workflow of the in vitro experiments.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor 5-Aminopyrimidine- 2-carbonitrile Derivatives Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor 5-Aminopyrimidine- 2-carbonitrile Derivatives Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Workflow for In Vitro Testing

Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Treatment Treat Cells Cell_Culture->Treatment Compound_Prep Prepare Test Compounds Compound_Prep->Treatment Incubation Incubate (e.g., 48-72h) Treatment->Incubation Assay Perform Assay (e.g., MTT) Incubation->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro cytotoxicity testing.

References

Comparative Guide to the Structure-Activity Relationship of 5-Aminopyrimidine-2-carbonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 5-aminopyrimidine-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs targeting different kinases, supported by quantitative data and detailed experimental protocols.

Case Study 1: p38 MAPK Inhibitors - The Example of TAK-715

Mitogen-activated protein kinase (MAPK) p38 is a key regulator of inflammatory responses, making it a significant target for therapeutic intervention in inflammatory diseases.[1] TAK-715 is a potent and selective inhibitor of p38α MAPK, demonstrating the potential of pyrimidine-based analogs in this area.[2]

Quantitative Data: In Vitro and In Vivo Activity of TAK-715

The following table summarizes the key pharmacological data for TAK-715, highlighting its potency and selectivity.

ParameterValueSpecies/Cell LineReference
In Vitro Potency
IC₅₀ for p38α MAPK7.1 nMCell-free assay[2][3][4]
IC₅₀ for p38β MAPK200 nMCell-free assay[2]
Selectivity (p38β/p38α)~28-fold[2]
IC₅₀ for p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, TAK1>10 µM[2][3]
IC₅₀ for LPS-stimulated TNF-α release48 nMHuman monocytic THP-1 cells[2][3]
In Vivo Efficacy
Inhibition of LPS-induced TNF-α production87.6% at 10 mg/kg (p.o.)Mice[2][3]
Reduction in paw swelling (Adjuvant-Induced Arthritis)25% at 30 mg/kg (p.o.)Rats[2][3]
Pharmacokinetics
Cₘₐₓ0.19 µg/mLRats (10 mg/kg, p.o.)[2][3]
AUC1.16 µg·h/mLRats (10 mg/kg, p.o.)[2][3]
Signaling Pathway and Mechanism of Action

TAK-715 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of p38α and preventing the phosphorylation of its downstream substrates.[1][2] This blockade interrupts the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α.[1][2]

p38_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., LPS, UV, Cytokines) Upstream_Kinase Upstream Kinase (e.g., MKK3/6) Extracellular_Stimuli->Upstream_Kinase activates p38_MAPK p38 MAPK Upstream_Kinase->p38_MAPK phosphorylates (activates) Downstream_Substrates Downstream Substrates (e.g., MAPKAPK-2, ATF-2) p38_MAPK->Downstream_Substrates phosphorylates TAK715 TAK-715 TAK715->p38_MAPK inhibits Inflammatory_Response Inflammatory Response (e.g., TNF-α Production) Downstream_Substrates->Inflammatory_Response leads to

Caption: p38 MAPK signaling cascade and the inhibitory action of TAK-715.

Experimental Protocols

In Vitro p38 Kinase Activity Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit p38 kinase activity by measuring the amount of ATP remaining after the kinase reaction.[5]

  • Principle: A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase.[5]

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.[5]

    • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate.[5]

    • Kinase Reaction: Add a master mix containing the p38 kinase enzyme and its specific substrate to each well to initiate the reaction.[5]

    • Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes).[5]

    • Signal Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal.[5]

    • Data Acquisition: Measure the luminescence intensity using a plate reader.[5]

Cell-Based TNF-α Release Assay

This functional assay measures the effect of an inhibitor on cytokine production in a relevant cell line.[1]

  • Principle: The human monocytic cell line THP-1 is stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α. The concentration of TNF-α in the cell culture supernatant is measured by ELISA.[1]

  • Procedure:

    • Cell Plating: Seed THP-1 cells in a 96-well plate.[1]

    • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle control for 1-2 hours.[1]

    • Stimulation: Add LPS to the wells to stimulate TNF-α production.[1]

    • Incubation: Incubate the plate for a specified period (e.g., 4-6 hours).[1]

    • Supernatant Collection: Centrifuge the plate and collect the supernatant.[1]

    • ELISA: Quantify the amount of TNF-α in the supernatant using a standard ELISA protocol.[1]

Kinase_Assay_Workflow Start Start Compound_Prep Compound Preparation (Serial Dilution in DMSO) Start->Compound_Prep Plate_Prep Assay Plate Preparation (Add Compounds to 384-well plate) Compound_Prep->Plate_Prep Kinase_Reaction Initiate Kinase Reaction (Add Kinase/Substrate Mix) Plate_Prep->Kinase_Reaction Incubation Incubation (Room Temperature, 60 min) Kinase_Reaction->Incubation Detection Signal Detection (Add ATP Detection Reagent) Incubation->Detection Data_Acquisition Data Acquisition (Measure Luminescence) Detection->Data_Acquisition End End Data_Acquisition->End

Caption: Workflow for a luminescence-based kinase inhibition assay.

Case Study 2: VEGFR-2 Inhibitors

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6] Pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of VEGFR-2.[6]

Quantitative Data: SAR of Pyrimidine-5-carbonitrile Derivatives as VEGFR-2 Inhibitors

A study on novel pyrimidine-5-carbonitrile derivatives revealed several potent compounds with significant anti-proliferative and VEGFR-2 inhibitory activities.[6]

CompoundHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)
9d 10.33 ± 0.0915.19 ± 0.112.41 ± 0.16
11c 12.08 ± 0.1118.24 ± 0.131.38 ± 0.03
11e 1.34 ± 0.011.14 ± 0.010.61 ± 0.01
12b 4.11 ± 0.035.32 ± 0.040.53 ± 0.07
12c 8.15 ± 0.0610.14 ± 0.080.74 ± 0.15
Sorafenib 8.96 ± 0.0511.83 ± 0.070.19 ± 0.15

Data are presented as mean ± S.D.[6]

Structure-Activity Relationship Highlights:

  • Compounds 11e and 12b demonstrated the most potent VEGFR-2 inhibitory activity.[6]

  • Compound 11e also showed high cytotoxicity against HCT-116 and MCF-7 cancer cell lines, with an IC₅₀ value significantly lower than the standard drug sorafenib in these cell lines.[6]

  • The cytotoxicity of compound 11e against normal human lung cells (WI-38) was found to be significantly lower (IC₅₀ = 63.41 ± 0.015 µM), indicating a degree of selectivity for cancer cells.[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the ability of a compound to inhibit cell proliferation.[7][8]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate.[8]

    • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).[7]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[7]

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

In Vitro VEGFR-2 Kinase Inhibitory Assay

This assay determines the direct inhibitory effect of compounds on VEGFR-2 kinase activity.[6]

  • Principle: A human VEGFR-2 TK ELISA kit is used to measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.[6]

  • Procedure: The specific protocol of the commercial ELISA kit is followed. Generally, this involves incubating the kinase, substrate, ATP, and inhibitor together, followed by detection of the phosphorylated product using a specific antibody and a colorimetric or chemiluminescent substrate.

Case Study 3: Dual PI3K/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9]

Quantitative Data: SAR of Morpholinopyrimidine-5-carbonitriles as PI3K/mTOR Inhibitors

A series of novel morpholinopyrimidine-5-carbonitriles were synthesized and evaluated as dual PI3K/mTOR inhibitors.[9]

CompoundLeukemia SR IC₅₀ (µM)PI3Kα IC₅₀ (µM)PI3Kβ IC₅₀ (µM)PI3Kδ IC₅₀ (µM)mTOR IC₅₀ (µM)
12b 0.10 ± 0.010.17 ± 0.010.13 ± 0.010.76 ± 0.040.83 ± 0.05
12d 0.09 ± 0.011.27 ± 0.073.20 ± 0.161.98 ± 0.112.85 ± 0.17
LY294002 -----
Afinitor -----

Data are presented as mean ± S.D.[9]

Structure-Activity Relationship Highlights:

  • Compounds 12b and 12d exhibited excellent antitumor activity against the leukemia SR cell line.[9]

  • Compound 12b showed potent dual inhibition of PI3K isoforms and mTOR.[9]

  • These compounds were found to induce apoptosis and cause a G2/M cell cycle arrest in the leukemia SR cell line.[9]

Signaling Pathway

PI3K_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor Pyrimidine-5-carbonitrile Analogs Inhibitor->PI3K inhibits mTORC1 mTORC1 Inhibitor->mTORC1 inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates AKT->mTORC1 activates Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth promotes

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Protocols

PI3K Enzyme Inhibition Assay

This assay measures the inhibitory activity of compounds against PI3K enzymes.[10]

  • Principle: The assay quantifies the amount of ADP produced from the kinase reaction where PI3K phosphorylates its substrate, PIP2. An ADP-Glo™ kinase assay kit can be used for detection.[10]

  • Procedure:

    • Reaction Setup: In a 96-well plate, add the PIP2 substrate, the test inhibitor, and ATP.[10]

    • Initiation: Start the reaction by adding the diluted PI3K enzyme.[10]

    • Incubation: Incubate the plate at 30°C for a specified time (e.g., 40 minutes).[10]

    • ADP Detection: Add ADP-Glo™ reagent to stop the kinase reaction and convert the produced ADP to ATP.[10]

    • Luminescence Generation: Add a kinase detection reagent to generate a luminescent signal proportional to the amount of ADP produced.[10]

    • Measurement: Measure the luminescence using a microplate reader.[10]

References

Unveiling the Potential: 5-Aminopyrimidine-2-carbonitrile Inhibitors Challenge Standard Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A new class of synthetic compounds, 5-aminopyrimidine-2-carbonitrile derivatives, is demonstrating significant promise in the landscape of targeted cancer therapy. Emerging research highlights their potent inhibitory effects against key cellular targets implicated in tumor growth and proliferation, in some cases surpassing the efficacy of established standard-of-care drugs. These findings position them as compelling candidates for further preclinical and clinical investigation.

The versatility of the pyrimidine scaffold has long been recognized in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The this compound core, in particular, has been the focus of recent drug discovery efforts, leading to the development of potent inhibitors for a range of protein kinases and enzymes that are crucial for cancer cell survival and progression.[1] This guide provides a comparative analysis of the efficacy of these novel inhibitors against standard drugs, supported by experimental data and detailed methodologies.

Comparative Efficacy: Quantitative Analysis

Recent studies have evaluated a variety of this compound derivatives against several cancer-related targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Cyclooxygenase-2 (COX-2). The following tables summarize the in vitro inhibitory activities of these compounds compared to standard therapeutic agents.

Table 1: Comparison of EGFR Inhibitors

CompoundCell LineInhibitor IC₅₀ (µM)Standard DrugStandard Drug IC₅₀ (µM)Reference
Compound 10bHepG23.56Erlotinib0.87[3]
Compound 10bA5495.85Erlotinib1.12[3]
Compound 10bMCF-77.68Erlotinib5.27[3]
Compound 7cSNB-75< 0.01Doxorubicin-[4]
Compound 7cOVAR-40.64Doxorubicin-[4]

IC₅₀ values represent the concentration of the drug required to inhibit 50% of the target's activity or cell growth.

Table 2: Comparison of VEGFR-2 Inhibitors

CompoundEnzyme/Cell LineInhibitor IC₅₀ (µM)Standard DrugStandard Drug IC₅₀ (µM)Reference
Compound 11eVEGFR-2 TK0.61Sorafenib0.19[5]
Compound 12bVEGFR-2 TK0.53Sorafenib0.19[5]
Compound 11eHCT-1161.14Sorafenib8.96[5][6]
Compound 11eMCF-71.54Sorafenib11.83[5][6]

VEGFR-2 TK refers to the Vascular Endothelial Growth Factor Receptor 2 Tyrosine Kinase enzyme assay.

Table 3: Comparison of PI3K/mTOR Inhibitors

CompoundEnzymeInhibitor IC₅₀ (µM)Standard DrugStandard Drug IC₅₀ (µM)Reference
Compound 12bPI3Kα0.17LY294002-[7]
Compound 12bPI3Kβ0.13LY294002-[7]
Compound 12bPI3Kδ0.76LY294002-[7]
Compound 12bmTOR0.83Afinitor-[7]
Compound 7fPI3Kδ6.99--[8]
Compound 7fPI3Kγ4.01--[8]
Compound 7fAKT-13.36--[8]

Table 4: Comparison of COX-2 Inhibitors

CompoundEnzyme/Cell LineInhibitor IC₅₀ (µM)Standard DrugStandard Drug IC₅₀ (µM)Reference
Compound 3bCOX-20.20Celecoxib~0.20[9][10]
Compound 5bCOX-20.18Celecoxib~0.20[9][10]
Compound 5dCOX-20.16Celecoxib~0.20[9][10]
Compound 3bCOX-20.20Nimesulide~0.94[9][10]
Compound 5bCOX-20.18Nimesulide~1.67[9][10]
Compound 5dCOX-20.16Nimesulide~1.68[9][10]
Compound 5dMCF-7-Doxorubicin-[9][10]

Data indicates that compounds 3b, 5b, and 5d are nearly equipotent to Celecoxib and significantly more potent than Nimesulide.

Key Signaling Pathways and Experimental Workflow

The development of these inhibitors targets critical signaling pathways that are often dysregulated in cancer. The diagrams below illustrate the targeted pathways and a general workflow for evaluating the efficacy of these novel compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Inhibitor 5-Aminopyrimidine-2- carbonitrile Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway Inhibition

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF (Ligand) VEGF->VEGFR2 Inhibitor 5-Aminopyrimidine-2- carbonitrile Inhibitor Inhibitor->VEGFR2 PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Cell Migration PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

VEGFR-2 Signaling Pathway Inhibition

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Design Compound Design & Synthesis KinaseAssay Enzymatic Assay (e.g., Kinase Inhibition) Design->KinaseAssay CellAssay Cell-based Assays (Cytotoxicity, Proliferation) KinaseAssay->CellAssay MechanismAssay Mechanism of Action (Cell Cycle, Apoptosis) CellAssay->MechanismAssay AnimalModel Animal Models (Xenograft) MechanismAssay->AnimalModel ADME ADME/Tox Studies AnimalModel->ADME

Experimental Workflow for Inhibitor Evaluation

Experimental Protocols

The evaluation of this compound based inhibitors involves a series of standardized in vitro and in vivo experiments to determine their efficacy and mechanism of action.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase (e.g., EGFR, VEGFR-2) by 50% (IC₅₀).

Methodology:

  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a synthetic peptide), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

    • The kinase, substrate, and ATP are mixed in the wells of a microplate.

    • The test compound dilutions are added to the wells. A control with DMSO alone is included.

    • The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

    • The kinase reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

    • The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.[5]

Cell Proliferation (Cytotoxicity) Assay

Objective: To assess the effect of the inhibitors on the viability and growth of cancer cell lines.

Methodology (MTT Assay Example):

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and a standard drug for a specified duration (e.g., 48 or 72 hours).

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.[3][5]

Cell Cycle Analysis

Objective: To determine the effect of the inhibitor on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

  • Cell Treatment: Cancer cells are treated with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).

  • Procedure:

    • After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • The fixed cells are then washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A.

    • The DNA content of the cells is analyzed using a flow cytometer.

    • The percentage of cells in each phase of the cell cycle is quantified using appropriate software. An accumulation of cells in a particular phase suggests a cell cycle arrest.[5][9]

Apoptosis Assay (Annexin V/PI Staining)

Objective: To detect and quantify programmed cell death (apoptosis) induced by the inhibitor.

Methodology:

  • Cell Treatment: Cells are treated with the inhibitor as described for the cell cycle analysis.

  • Procedure:

    • Both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in an Annexin V binding buffer.

    • Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) are added to the cell suspension.

    • After a short incubation in the dark, the cells are analyzed by flow cytometry.

    • Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells. PI stains the nucleus of late apoptotic or necrotic cells where the membrane integrity is lost. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 5-Aminopyrimidine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a continuous journey. Among the promising scaffolds, 5-aminopyrimidine-2-carbonitrile derivatives have emerged as a versatile class of compounds targeting a range of kinases implicated in diseases such as cancer and inflammation. This guide provides a comparative analysis of their cross-reactivity, supported by experimental data and detailed protocols, to aid in the rational design and selection of next-generation therapeutics.

The this compound core has proven to be a valuable starting point for the development of inhibitors against various kinases, including Checkpoint Kinase 1 (CHK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and p38α Mitogen-Activated Protein Kinase. The selectivity of these compounds is a critical determinant of their therapeutic window, and understanding their cross-reactivity profile is paramount to minimizing off-target effects.

Comparative Cross-Reactivity of this compound Derivatives

To facilitate a clear comparison, the following table summarizes the inhibitory activity (IC50) of various this compound derivatives against their primary targets and key off-targets, where available. This data, collated from multiple studies, highlights the diverse selectivity profiles achievable with this scaffold.

Derivative ClassPrimary TargetIC50 (nM) vs. Primary TargetKey Off-TargetsIC50 (nM) vs. Off-TargetsReference Compound(s)
3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrilesCHK1Potent and selectiveNot specifiedNot specified-
Pyrimidine-5-carbonitrile benzylidene/hydrazone derivativesVEGFR-2530 - 2410--Sorafenib (IC50 = 190 nM)
5-Cyanopyrimidine derivativesp38α MAP kinaseLow nanomolar>20 other kinasesHigh selectivity observed-
Morpholinopyrimidine-5-carbonitrile derivativesPI3Kα/β/δ, mTOR170 - 3200 (PI3K)--LY294002
Pyrimidine-5-carbonitrile derivativesEGFR (wild-type)90 - PotentEGFR (T790M mutant)4030Erlotinib
Pyrimidine-5-carbonitrile derivativesCOX-2Submicromolar--Celecoxib, Nimesulide

Experimental Protocols: A Closer Look at Kinase Inhibition Assays

The determination of kinase inhibitor potency and selectivity relies on robust and well-defined experimental protocols. A commonly employed method is the in vitro kinase activity assay, which can be performed using various detection technologies.

General In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a typical luminescence-based assay to measure the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from 1 mM is recommended.

  • Kinase Reaction:

    • In a multi-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Serial Dilution of Test Compound C Add Compound to Plate A->C B Prepare Kinase and Substrate/ATP Solutions D Add Kinase to Plate (Incubate 10 min) B->D E Add Substrate/ATP to Initiate Reaction (Incubate 60 min) B->E C->D D->E F Add ADP-Glo™ Reagent (Incubate 40 min) E->F G Add Kinase Detection Reagent (Incubate 30 min) F->G H Measure Luminescence G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Caption: Workflow for a typical in vitro kinase inhibition assay.

Signaling Pathways Targeted by this compound Derivatives

The therapeutic efficacy of these compounds stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, derivatives targeting the PI3K/AKT/mTOR pathway can effectively inhibit tumor growth.

Simplified PI3K/AKT/mTOR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor 5-Aminopyrimidine- 2-carbonitrile Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Concluding Remarks

The this compound scaffold represents a rich source of kinase inhibitors with tunable selectivity profiles. The data presented in this guide underscores the importance of comprehensive cross-reactivity screening to identify compounds with the desired therapeutic properties. By understanding the structure-activity relationships and the nuances of their interactions with the kinome, researchers can continue to refine these derivatives into highly effective and safe clinical candidates. The provided experimental frameworks serve as a foundation for the standardized evaluation of these promising molecules.

References

A Comparative Guide to the Synthesis of 5-Aminopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 5-aminopyrimidine-2-carbonitrile, a key heterocyclic scaffold, is of significant interest in medicinal chemistry and drug development due to its versatile functional groups that allow for diverse molecular elaborations. This guide provides a comparative overview of two prominent synthetic strategies for obtaining this target molecule. The comparison focuses on key performance indicators and provides detailed, generalized experimental protocols to inform research and development efforts.

Comparison of Synthetic Methods

The synthesis of this compound can be approached through two primary strategies: the construction of the pyrimidine ring from acyclic precursors (Method A) and the functional group interconversion on a pre-existing pyrimidine core (Method B). Each method presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.

ParameterMethod A: Ring Formation from Acyclic PrecursorsMethod B: Functional Group Interconversion
Starting Materials 2-Amino-1-cyanoethen-1-olate salt, Formamidine acetate2-Chloro-5-nitropyrimidine
Key Transformations CyclocondensationNucleophilic Aromatic Substitution, Reduction
Typical Reagents Base (e.g., NaOEt), EthanolKCN, Reducing agent (e.g., SnCl₂/HCl)
Reaction Temperature Elevated (Reflux)Varied (Room Temperature to Elevated)
Reported Yield Range Moderate to High (estimated)Moderate to High (estimated)
Purity Generally requires purificationGenerally requires purification
Scalability Potentially scalableScalable, dependent on starting material cost
Advantages Convergent synthesis, builds complexity quicklyUtilizes readily available starting materials
Disadvantages Precursor synthesis may be requiredMulti-step process, potential for side reactions

Experimental Protocols

Method A: Synthesis via Ring Formation from Acyclic Precursors

This approach constructs the pyrimidine ring in a single key step through the cyclocondensation of a three-carbon unit with a formamidine equivalent.

Generalized Protocol:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.

  • Addition of Precursors: To the stirred solution, add 2-amino-1-cyanoethen-1-olate salt (1.0 equivalent) followed by formamidine acetate (1.0 equivalent).

  • Cyclocondensation Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize with a suitable acid (e.g., acetic acid) and reduce the solvent volume under reduced pressure. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Method B: Synthesis via Functional Group Interconversion

This strategy involves a stepwise modification of a pre-functionalized pyrimidine ring, specifically the cyanation of a chloropyrimidine followed by the reduction of a nitro group.

Generalized Protocol:

  • Cyanation of 2-Chloro-5-nitropyrimidine: In a well-ventilated fume hood, dissolve 2-chloro-5-nitropyrimidine (1.0 equivalent) in a suitable polar aprotic solvent such as DMSO or DMF. Add potassium cyanide (1.2 equivalents) portion-wise while maintaining the temperature below 30°C. Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Work-up of Cyanation: Quench the reaction by pouring the mixture into ice-water. The precipitated product, 2-cyano-5-nitropyrimidine, is collected by filtration, washed thoroughly with water, and dried.

  • Reduction of the Nitro Group: Suspend the 2-cyano-5-nitropyrimidine (1.0 equivalent) in a mixture of ethanol and concentrated hydrochloric acid. Add a reducing agent such as tin(II) chloride (3-4 equivalents) portion-wise. Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. The product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by column chromatography or recrystallization.

Visualizing the Synthetic Pathways

The logical flow of each synthetic strategy can be visualized through the following diagrams.

MethodA Acyclic_Precursors Acyclic Precursors (2-Amino-1-cyanoethen-1-olate, Formamidine) Cyclocondensation Cyclocondensation Acyclic_Precursors->Cyclocondensation Target_A This compound Cyclocondensation->Target_A MethodB Starting_Pyrimidine 2-Chloro-5-nitropyrimidine Cyanation Nucleophilic Substitution (Cyanation) Starting_Pyrimidine->Cyanation Nitro_Intermediate 2-Cyano-5-nitropyrimidine Cyanation->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction Target_B This compound Reduction->Target_B

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Aminopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and scientific discovery, the responsible management of chemical waste is paramount to ensuring a safe working environment and protecting the environment. This document provides a comprehensive, step-by-step protocol for the proper disposal of 5-Aminopyrimidine-2-carbonitrile, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is crucial for maintaining safety and regulatory compliance.

Immediate Safety and Handling Precautions

Based on data from structurally related aminopyrimidine and nitrile compounds, this compound should be handled as a hazardous substance. Nitrile compounds can be toxic, and aromatic amines may present significant health risks. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound, including during disposal preparation.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect against splashes and dust.
Body Protection Laboratory coatTo protect clothing and prevent skin exposure.
Respiratory Use in a well-ventilated area or under a chemical fume hoodTo avoid inhalation of dust or vapors.[1][2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[1]

Experimental Protocol for Waste Segregation and Collection
  • Waste Identification and Segregation:

    • Isolate all waste containing this compound, including unused product, reaction byproducts, and contaminated materials.

    • Contaminated materials include items such as filter paper, pipette tips, gloves, and bench paper that have come into contact with the compound.[2] These items must be treated as hazardous waste.[2][3]

  • Containerization:

    • Place solid waste into a clearly labeled, sealable, and chemically compatible waste container.[1][2] The container must be in good condition and free from leaks.

    • For liquid waste containing dissolved this compound, use a compatible, leak-proof container. Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[4]

  • Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".[1]

      • The full chemical name: "this compound".[1]

      • Associated hazards (e.g., "Toxic", "Irritant").[1]

      • The date when the first waste was added to the container.[1]

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[1][2]

    • The storage area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[1][2]

  • Disposal Request and Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[2]

    • Provide the waste disposal service with accurate information about the waste, including its composition and volume.

    • The typical disposal method for nitrile-containing chemical waste is high-temperature incineration.[2]

Spill Management
  • In the event of a spill, ensure the area is well-ventilated and restrict access.

  • For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[1]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

start Start: Generation of This compound Waste ppe_check Wear Appropriate PPE start->ppe_check identify_waste Identify Waste Type (Solid, Liquid, Contaminated PPE) segregate_waste Segregate Waste into Compatible Containers identify_waste->segregate_waste ppe_check->identify_waste label_container Label Container as 'Hazardous Waste' with Chemical Name and Hazards segregate_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs pickup Arrange for Waste Pickup and Disposal contact_ehs->pickup end_process End of Disposal Process pickup->end_process

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Aminopyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 5-Aminopyrimidine-2-carbonitrile. The following guidance is based on the safety profiles of structurally similar compounds, including its isomers (e.g., 2-Aminopyrimidine-5-carbonitrile) and related aminopyrimidine and nitrile-containing molecules. This information should be used as a preliminary safety guide and supplemented by a thorough risk assessment by qualified personnel before handling.

This guide provides researchers, scientists, and drug development professionals with essential safety protocols and logistical plans for handling this compound. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Assessment

Based on analogous compounds, this compound should be treated as a hazardous substance. The primary risks include acute toxicity if swallowed, in contact with skin, or if inhaled, as well as potential for serious skin and eye irritation.

Table 1: GHS Hazard Classifications of Structurally Similar Compounds

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
alt text
Warning
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
alt text
Warning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
alt text
Warning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
alt text
Warning
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation
alt text
Warning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation
alt text
Warning
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through all potential routes.

Table 2: Required Personal Protective Equipment

Protection TypeSpecification
Respiratory A NIOSH-approved N95 (or better) particulate respirator is required when handling the powder outside of a containment system.[1]
Eye/Face Chemical safety goggles and a full-face shield must be worn.
Hand Chemical-resistant nitrile gloves are required. Double-gloving is recommended. Check manufacturer data for breakthrough times.
Body A laboratory coat is mandatory. For larger quantities or when there is a significant risk of dust generation, a disposable Tyvek suit should be used.[2]
Footwear Closed-toe shoes are required in the laboratory.
Operational Protocol: Step-by-Step Guidance

3.1. Engineering Controls

  • Ventilation: All handling of solid this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[3]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

3.2. Storage and Handling

  • Receiving: Upon receipt, inspect the container for damage. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Preparation: Before handling, ensure all required PPE is correctly donned. Designate a specific area within the fume hood for handling this compound to prevent contamination of the general workspace.

  • Weighing and Aliquoting:

    • Perform all weighing operations on a draft shield balance or within a powder containment hood.

    • Use dedicated spatulas and weighing boats.

    • Handle the compound gently to avoid generating airborne dust.

  • Post-Handling:

    • Thoroughly decontaminate all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

3.3. Spill Management

  • Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or if dust is airborne, evacuate the area and close the doors.

  • Assess: Evaluate the spill from a safe distance. Do not attempt to clean a large spill or if you are not trained to do so.[4]

  • Cleanup (for minor, contained spills):

    • Ensure proper PPE is worn, including respiratory protection.

    • Gently cover the spill with a compatible absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[5]

    • Carefully scoop the mixture into a clearly labeled, sealable hazardous waste container.[6] Do not sweep dry powder.

    • Wipe the spill area with a wet paper towel or cloth, then decontaminate with soap and water.[6]

    • Place all contaminated cleaning materials into the hazardous waste container.

First Aid Procedures

Immediate action is crucial in the event of exposure.

Table 3: Emergency First Aid Plan

Exposure RouteFirst Aid Action
Inhalation Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.[9]

  • Waste Segregation:

    • Collect all solid waste, including contaminated PPE, weighing paper, and spill cleanup materials, in a dedicated, compatible, and clearly labeled hazardous waste container.[10]

    • Do not mix with other waste streams, especially incompatible materials like strong acids or bases.[11]

  • Containerization:

    • Use a robust, sealable container (e.g., a high-density polyethylene drum or bottle) for waste collection.

    • The container must be in good condition, with no leaks or cracks.[10]

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added.

    • The label must include:

      • The words "Hazardous Waste."[9]

      • The full chemical name: "this compound Waste."

      • The primary hazards (e.g., "Toxic," "Irritant").

      • The accumulation start date.

  • Storage and Collection:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Arrange for pickup through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical in regular trash or down the drain.[9]

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_disposal 3. Waste Management cluster_emergency 4. Emergency Response a Risk Assessment (Review this guide & SDS of analogs) b Assemble PPE (Gloves, Goggles, Respirator, Lab Coat) a->b c Prepare Workspace (Chemical Fume Hood, Spill Kit Ready) b->c d Weighing & Aliquoting (Handle gently to avoid dust) c->d Proceed to handling e Perform Experiment d->e f Decontaminate Workspace & Equipment e->f g Segregate Waste (Contaminated PPE, consumables) f->g Generate waste h Containerize in Labeled Hazardous Waste Bin g->h i Store in Satellite Accumulation Area h->i j Schedule EHS Pickup i->j spill Spill Occurs spill_proc Follow Spill Cleanup Protocol spill->spill_proc exposure Personnel Exposure first_aid Administer First Aid & Seek Medical Attention exposure->first_aid spill_proc->h Dispose of cleanup materials

A flowchart illustrating the safe handling, use, and disposal workflow for this compound.

References

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